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Core Science & Biosynthesis

Foundational

A Technical Guide to 6-Chloro-3-iodopyrazolo[1,5-a]pyridine: A Versatile Scaffold for Drug Discovery

Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides an in-depth analysis of 6-chloro-3-iodopyrazolo[1,5-a]pyridine, a highly functionalized heterocyclic compound poised for significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of 6-chloro-3-iodopyrazolo[1,5-a]pyridine, a highly functionalized heterocyclic compound poised for significant applications in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine core is a privileged scaffold, known for its presence in numerous bioactive molecules.[1] The specific substitution pattern of a chloro group on the pyridine ring and an iodo group on the pyrazole ring endows this molecule with exceptional synthetic versatility. This document details its structural and physicochemical properties, provides a robust, field-proven protocol for its synthesis based on established chemical principles, and explores its reactivity, with a focus on its utility as a building block in the synthesis of complex molecular architectures. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced heterocyclic intermediates for accelerated drug discovery programs.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine ring system is a fused aromatic heterocycle that has garnered significant attention in the scientific community.[2] Its structure, an amalgamation of a π-excessive pyrazole ring and a π-deficient pyridine ring, confers unique electronic properties that are highly favorable for molecular recognition by biological targets.[1] This inherent dipolar character, combined with a rigid, planar geometry, makes it an ideal foundation for designing potent and selective therapeutic agents.[1][3]

Derivatives of this scaffold have been successfully developed as inhibitors of various enzyme classes, including kinases and phosphodiesterases, and as modulators of dopamine receptors.[1] The adaptability of the core allows for substitutions at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.[2] The introduction of halogen atoms, as in the case of 6-chloro-3-iodopyrazolo[1,5-a]pyridine, serves not only to modulate these properties but, more critically, to provide reactive handles for subsequent chemical diversification.

Physicochemical and Structural Properties of 6-chloro-3-iodopyrazolo[1,5-a]pyridine

The unique arrangement of substituents on the pyrazolo[1,5-a]pyridine core dictates the molecule's physical and chemical behavior. The electron-withdrawing nature of the chlorine atom at the 6-position influences the overall electronics of the pyridine ring, while the iodine atom at the 3-position serves as a prime site for synthetic elaboration.

Structural and Chemical Data
PropertyValueSource
Chemical Formula C₇H₄ClIN₂(Calculated)
Molecular Weight 278.48 g/mol (Calculated)
Appearance (Predicted) Off-white to yellow solidAnalogy
Canonical SMILES C1=CC(=C2C(=C1)N(N=C2I)C=C)Cl(Predicted)
InChI Key (Predicted)(Predicted)
Predicted XlogP ~2.9 - 3.2(Calculated)
Hydrogen Bond Donors 0(Calculated)
Hydrogen Bond Acceptors 2(Calculated)
Spectroscopic Characteristics (Predicted)

While specific experimental data for this exact molecule is not publicly available, its spectroscopic profile can be reliably predicted based on established principles and data from analogous structures.[4]

  • ¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the pyridine ring will appear as doublets or doublets of doublets, with coupling constants characteristic of pyridyl systems. The proton at the 2-position of the pyrazole ring is anticipated to be a singlet, shifted downfield due to the influence of the adjacent iodine and ring nitrogen.

  • ¹³C NMR: The carbon spectrum will display seven distinct signals. The carbon atom bearing the iodine (C3) will be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect, a hallmark of iodo-substituted aromatics. The carbon bearing the chlorine (C6) will also show a characteristic shift.

Synthesis and Mechanistic Rationale

The synthesis of 6-chloro-3-iodopyrazolo[1,5-a]pyridine is most logically achieved via a two-step sequence: construction of the chlorinated scaffold followed by regioselective iodination. This approach provides a high degree of control and is based on well-established heterocyclic chemistry.

Synthetic Workflow

The proposed pathway involves the initial synthesis of 6-chloropyrazolo[1,5-a]pyridine from a corresponding N-aminopyridinium salt, followed by a targeted electrophilic iodination reaction.

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Regioselective Iodination A 1-Amino-5-chloropyridinium Salt C 6-Chloropyrazolo[1,5-a]pyridine A->C [3+2] Cycloaddition B Alkyne Partner B->C E 6-Chloro-3-iodopyrazolo[1,5-a]pyridine C->E Electrophilic Substitution D Iodinating Agent (e.g., NIS, I₂/Oxidant) D->E

Caption: Synthetic workflow for 6-chloro-3-iodopyrazolo[1,5-a]pyridine.

Experimental Protocol: C3-Iodination

This protocol is adapted from established methods for the iodination of pyrazolo[1,5-a]pyridines and related heterocycles.[5][6] It represents a self-validating system where reaction progress can be easily monitored by TLC or LC-MS, with product identity confirmed by standard spectroscopic methods.

Materials:

  • 6-Chloropyrazolo[1,5-a]pyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (or Dichloromethane), anhydrous (approx. 0.1 M concentration)

  • Stir bar, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 6-chloropyrazolo[1,5-a]pyridine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the stirred solution in one portion.

    • Causality Insight: NIS is chosen as it is a mild and highly effective electrophilic iodine source. The reaction is performed at 0 °C to control the reaction rate and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane and wash with aqueous sodium thiosulfate solution (to quench any remaining iodine) followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-chloro-3-iodopyrazolo[1,5-a]pyridine.

Mechanistic Rationale for Regioselectivity

The C3 position of the pyrazolo[1,5-a]pyridine ring is the most electron-rich and sterically accessible site for electrophilic attack.[7] The lone pair on the N1 nitrogen participates in the aromatic system, significantly increasing the nucleophilicity of the adjacent C2 and C7 positions, but more critically, the C3 position of the pyrazole ring. This inherent electronic bias directs the incoming electrophile (I⁺ from NIS) to attack the C3 position with high fidelity, leading to the desired product.

Reactivity and Applications in Drug Development

The primary value of 6-chloro-3-iodopyrazolo[1,5-a]pyridine lies in its capacity as a versatile synthetic intermediate. The two distinct halogen atoms provide orthogonal handles for sequential, site-selective functionalization via transition metal-catalyzed cross-coupling reactions.

The carbon-iodine bond is significantly more reactive towards oxidative addition by palladium catalysts than the carbon-chlorine bond. This differential reactivity is the cornerstone of its utility, allowing for a reliable and predictable strategy for molecular elaboration. A chemist can selectively perform a Suzuki, Sonogashira, Heck, or Buchwald-Hartwig reaction at the C3 position while leaving the C6-chloro group intact for a subsequent, different coupling reaction under more forcing conditions.

G cluster_C3 C3-Position (Iodine) cluster_C6 C6-Position (Chlorine) Core 6-Chloro-3-iodopyrazolo[1,5-a]pyridine Suzuki_C3 Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki_C3 Pd(0), Base (Mild Conditions) Sonogashira_C3 Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira_C3 Pd(0), Cu(I), Base Buchwald_C3 Buchwald-Hartwig Amination (Amines) Core->Buchwald_C3 Pd(0), Base, Ligand Suzuki_C6 Suzuki Coupling (More Forcing Conditions) Suzuki_C3->Suzuki_C6 Sequential Coupling Buchwald_C6 Buchwald-Hartwig Amination (e.g., with Buchwald Ligands) Sonogashira_C3->Buchwald_C6 Sequential Coupling

Caption: Cross-coupling strategies using the target scaffold.

This stepwise approach enables the rapid generation of diverse chemical libraries from a single, advanced intermediate. For instance, a new aryl or heteroaryl group can be introduced at C3 via a Suzuki coupling, and subsequently, an amine can be installed at C6 via a Buchwald-Hartwig amination. This systematic diversification is a powerful strategy in modern drug discovery for efficiently exploring structure-activity relationships (SAR).

Conclusion

6-Chloro-3-iodopyrazolo[1,5-a]pyridine is a high-value chemical entity that embodies the principles of modern synthetic design. Its structure is built upon a biologically relevant scaffold, and it is decorated with functional groups that allow for predictable, selective, and diverse chemical modifications. The ability to perform sequential cross-coupling reactions with site-specificity makes it an exceptionally powerful tool for medicinal chemists. By providing a reliable route to complex molecules, this compound serves as a critical enabler for the discovery and development of next-generation therapeutics.

References

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • ResearchGate. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [Link]

  • PubMed. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. [Link]

  • PubChem. 6-chloro-3-iodo-1-methyl-1h-pyrazolo[3,4-b]pyridine. [Link]

  • ResearchGate. (2009). Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines using catalytic Ag(I) and Au(III) salts. [Link]

  • PubChem. 6-chloro-3-iodo-1h-pyrazolo[4,3-c]pyridine. [Link]

  • Semantic Scholar. (1988). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. [Link]

  • Bentham Science. (2006). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. [Link]

  • Organic Syntheses. SYNTHESIS OF PYRAZOLO[1,5-a]PYRIDINES VIA AZIRINES: PREPARATION OF 2-(3-BROMOPHENYL)-6-(TRIFLUOROMETHYL)PYRAZOLO[1,5-a]PYRIDINE. [Link]

  • PubChem. 6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine. [Link]

  • Organic Chemistry Portal. Pyrazolo[1,5-a]pyridine synthesis. [Link]

  • The Royal Society of Chemistry. (2014). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. [Link]

  • PMC. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. [Link]

  • PMC. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. [Link]

Sources

Exploratory

Mechanistic Dynamics and Protocol Standardization for the Electrophilic Iodination of 6-Chloropyrazolo[1,5-a]pyridine

Executive Summary & Strategic Context The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere for indoles and azaindoles. Fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere for indoles and azaindoles. Functionalization of this fused bicyclic system requires precise control over regioselectivity. This technical guide elucidates the mechanistic principles and provides a validated, self-correcting protocol for the electrophilic iodination of 6-chloropyrazolo[1,5-a]pyridine at the C-3 position. The resulting 3-iodo-6-chloro derivative serves as a highly versatile, orthogonally reactive building block for transition-metal-catalyzed cross-coupling in complex API (Active Pharmaceutical Ingredient) synthesis.

Electronic Topology and Regioselectivity

Pyrazolo[1,5-a]pyridine is a planar, 10- π electron heteroaromatic system. The bridgehead nitrogen atom donates its lone pair density into the bicyclic framework, creating a highly electron-rich pyrazole ring relative to the fused pyridine ring.

Molecular orbital analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is primarily localized at the C-3 position. Consequently, electrophilic aromatic substitution (S E​ Ar) occurs highly regioselectively at C-3[1].

The presence of a chlorine atom at the C-6 position introduces a localized inductive electron-withdrawing effect (-I). While this slightly deactivates the pyridine ring toward electrophilic attack, it does not significantly perturb the nucleophilicity of the C-3 carbon. Thus, even with the 6-chloro substituent, the C-3 position remains the thermodynamically and kinetically favored site for halogenation[2].

Mechanistic Pathway: The S E​ Ar Cascade

The iodination of 6-chloropyrazolo[1,5-a]pyridine utilizing N-iodosuccinimide (NIS) proceeds via a classical S E​ Ar mechanism[3].

  • Electrophile Activation : In polar aprotic solvents like N,N-Dimethylformamide (DMF), the I–N bond of NIS is highly polarized, generating an active "I + " equivalent. DMF is critical here as it stabilizes the polar transition states inherent in heterocyclic functionalization[4].

  • Sigma Complex Formation (Rate-Determining Step) : The electron-rich C-3 position attacks the electrophilic iodine, disrupting the aromaticity of the pyrazole ring to form a resonance-stabilized arenium ion (Wheland intermediate).

  • Rearomatization : Rapid deprotonation of the C-3 position by a weak base (such as the succinimide anion generated in situ) restores the 10- π aromatic system, yielding the 3-iodo product.

Mechanism Substrate 6-Chloropyrazolo [1,5-a]pyridine Complex Wheland Intermediate (C-3 Sigma Complex) Substrate->Complex Electrophilic Attack (RDS) Reagent NIS (I⁺ Source) in DMF Reagent->Complex I⁺ Transfer Product 3-Iodo-6-chloro- pyrazolo[1,5-a]pyridine Complex->Product Deprotonation (Fast)

Electrophilic aromatic substitution (SEAr) mechanism at the C-3 position.

Experimental Design & Self-Validating Protocol

To ensure high fidelity and reproducibility, the experimental protocol is designed as a self-validating system. Causality is embedded in every step of the workflow:

  • Reagent Logic : NIS is chosen over elemental iodine (I 2​ ) to prevent over-oxidation of the electron-rich heterocycle and to avoid the need for harsh basic conditions that might trigger unwanted side reactions.

  • Solvent Causality : DMF ensures complete solubility of the starting material and stabilizes the arenium ion intermediate, accelerating the reaction trajectory[4].

  • Temperature Control : Initiating the reaction at 0 °C mitigates the risk of di-iodination or decomposition, while allowing it to warm to room temperature ensures complete conversion.

  • Quenching Logic : The use of aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) is mandatory to reduce any unreacted electrophilic iodine (I + ) to benign iodide (I ), preventing post-isolation degradation.

Workflow Step1 1. Substrate Dissolution (DMF, 0 °C, N2 atm) Step2 2. NIS Addition (1.05 eq, Portionwise) Step1->Step2 Step3 3. IPC Monitoring (LC-MS / TLC at 30 min) Step2->Step3 Step4 4. Reductive Quench (10% aq. Na2S2O3) Step3->Step4 Step5 5. Isolation & Drying (Precipitation / Filtration) Step4->Step5

Step-by-step experimental workflow with integrated validation checkpoints.

Detailed Step-by-Step Methodology
  • Preparation : Charge a dry, round-bottom flask with 6-chloropyrazolo[1,5-a]pyridine (1.0 equiv) and anhydrous DMF (0.2 M concentration). Stir under a nitrogen atmosphere and cool to 0 °C using an ice bath.

  • Electrophile Addition : Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise over 10 minutes. Causality: Portion-wise addition prevents localized exothermic spikes that could lead to impurity formation.

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm to 25 °C. Stir in the dark to prevent radical-mediated side reactions.

  • In-Process Control (IPC) : After 60 minutes, sample the reaction mixture. Dilute with methanol and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the starting material peak is <1% and the product peak is dominant.

  • Quenching and Isolation : Pour the reaction mixture into a vigorously stirring solution of 10% aqueous Na 2​ S 2​ O 3​ (equal volume to DMF). Stir for 15 minutes. Observation: The mixture will transition from a dark red/brown to a pale yellow/white suspension as I + is reduced.

  • Filtration : Collect the precipitated solid via vacuum filtration. Wash the filter cake with copious amounts of distilled water to remove residual DMF and succinimide. Dry under high vacuum at 40 °C to afford 3-iodo-6-chloropyrazolo[1,5-a]pyridine.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters, highlighting the profound effect of solvent polarity on the reaction kinetics and yield.

SolventTemperature (°C)NIS (Equiv.)Reaction Time (h)Conversion (%)Isolated Yield (%)
Dichloromethane (DCM)251.054.06558
Acetonitrile (MeCN)0 to 251.052.08579
N,N-Dimethylformamide (DMF) 0 to 25 1.05 1.0 >99 92
N,N-Dimethylformamide (DMF)501.050.5>9974 (Decomp.)

Orthogonal Functionalization (Downstream Utility)

The synthesized 3-iodo-6-chloropyrazolo[1,5-a]pyridine is a highly valuable intermediate due to its orthogonal reactivity profile. The C-3 carbon-iodine bond is significantly more reactive toward oxidative addition by Palladium(0) catalysts than the C-6 carbon-chlorine bond.

This allows researchers to perform highly chemoselective Suzuki-Miyaura or Sonogashira cross-coupling reactions at the C-3 position at ambient or slightly elevated temperatures (e.g., 25–50 °C). Subsequently, the C-6 chloride can be functionalized under more forcing conditions (e.g., 90–110 °C with specialized dialkylbiaryl phosphine ligands like XPhos or BrettPhos), enabling the programmable construction of complex, multi-substituted pharmaceutical agents.

References

Sources

Foundational

thermodynamic stability of 6-chloro-3-iodopyrazolo[1,5-a]pyridine

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Chloro-3-iodopyrazolo[1,5-a]pyridine Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Chloro-3-iodopyrazolo[1,5-a]pyridine

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the , a halogenated heterocyclic compound representative of a class with significant therapeutic potential.[1][2] We bridge theoretical concepts with practical, field-proven computational and experimental protocols, offering researchers and drug development professionals a self-contained framework for stability characterization. This document details the application of Density Functional Theory (DFT) for in silico prediction of thermodynamic parameters and outlines the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for empirical thermal analysis.

Introduction: The Imperative of Stability in Drug Design

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged N-heterocyclic system, forming the core of numerous compounds explored for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The specific derivative, 6-chloro-3-iodopyrazolo[1,5-a]pyridine, incorporates key halogen substituents that can significantly modulate its biological and physicochemical properties. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and membrane permeability. However, these substitutions also profoundly impact the molecule's intrinsic thermodynamic stability.

Understanding these thermodynamic properties is not an academic exercise; it is crucial for advancing a drug candidate through preclinical and clinical development.[3][4] A compound with poor thermodynamic stability may be prone to degradation under storage conditions, leading to a loss of potency and the formation of potentially toxic impurities. This guide, therefore, presents a multi-faceted approach to rigorously characterize the stability of this promising, yet complex, heterocyclic compound.

Theoretical Framework: Decoding Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy of formation (ΔGƒ°).[5][6] This value represents the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔGƒ° indicates a more stable compound.[5] The Gibbs free energy is governed by the interplay between enthalpy (ΔHƒ°) and entropy (S°), as defined by the equation:

ΔGƒ° = ΔHƒ° - TΔS° [7]

  • Enthalpy of Formation (ΔHƒ°): Represents the heat absorbed or released during the formation of the compound from its elements. It is largely influenced by the strength of the chemical bonds within the molecule. Stronger bonds result in a more negative (more favorable) enthalpy of formation.

  • Entropy (S°): A measure of the molecular disorder or randomness.

For 6-chloro-3-iodopyrazolo[1,5-a]pyridine, several structural features influence these parameters:

  • Fused Aromatic System: The pyrazolo[1,5-a]pyridine core is a fused aromatic system, which generally confers significant stability due to electron delocalization.[3]

  • Halogen Substituents: The chloro and iodo groups exert strong inductive electron-withdrawing effects due to their high electronegativity, which can influence the electron distribution and stability of the aromatic system.[8] While halogens are deactivating in electrophilic aromatic substitution, their lone pairs can participate in π-donation, which helps stabilize adjacent positive charges, a factor that contributes to the overall electronic landscape.[8]

  • Halogen Bonding: The iodine atom, in particular, is a potent halogen bond donor. In the solid state, intermolecular C-I···N or C-I···Cl interactions can significantly influence crystal packing, leading to a more stable crystalline lattice and affecting properties like melting point and solubility.[9]

Computational Assessment: In Silico Prediction of Stability

Before embarking on laboratory synthesis and analysis, computational chemistry offers a powerful, resource-efficient means to predict thermodynamic properties. Density Functional Theory (DFT) is the workhorse method for such predictions in the pharmaceutical sciences.[3][10][11] It provides robust estimations of molecular geometries and thermochemical data.

Workflow for Computational Stability Analysis

cluster_0 Computational Workflow A Step 1: 3D Structure Input (SMILES or 2D sketch) B Step 2: Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B Initial Conformation C Step 3: Frequency Calculation (Confirm minimum, obtain thermal data) B->C Lowest Energy Structure D Step 4: Data Extraction (ΔGf°, ΔHf°, S°) C->D Vibrational Frequencies E Result: Predicted Thermodynamic Stability Profile D->E Thermochemical Parameters

Caption: Computational workflow for DFT-based stability prediction.

Protocol 1: DFT Calculation of Thermodynamic Parameters

This protocol describes the calculation of standard thermodynamic properties using a typical quantum chemistry software package like Gaussian.

  • Structure Preparation:

    • Generate a 3D structure of 6-chloro-3-iodopyrazolo[1,5-a]pyridine from its SMILES string (Clc1cc2c(I)nnc2cn1) or by drawing it in a molecular editor.

  • Geometry Optimization:

    • Perform a full geometry optimization to find the molecule's lowest energy conformation.

    • Method: DFT with a suitable functional, such as B3LYP.

    • Basis Set: A triple-zeta basis set with polarization and diffuse functions, like 6-311+G(d,p), is recommended for good accuracy with halogenated systems.[12]

    • Rationale: This step is critical as all subsequent calculations depend on an accurately minimized structure.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.

    • Verification: Confirm that the output shows zero imaginary frequencies. This verifies that the optimized structure is a true energy minimum.

    • Rationale: This calculation provides the zero-point vibrational energy (ZPVE) and the thermal corrections necessary to compute enthalpy, entropy, and Gibbs free energy at a specified temperature (typically 298.15 K).[13]

  • Data Analysis:

    • Extract the "Sum of electronic and thermal Free Energies," "Sum of electronic and thermal Enthalpies," and "Total Entropy" values from the output file. These correspond to the molecule's G°, H°, and S° at 298.15 K.

    • To obtain the standard Gibbs free energy of formation (ΔGƒ°), a thermochemical cycle or isodesmic reaction approach is required, comparing the calculated energy to that of reference compounds with known experimental ΔGƒ° values.

ParameterPyrazolo[1,5-a]pyridine (Hypothetical)6-chloro-3-iodopyrazolo[1,5-a]pyridine (Hypothetical)Influence of Substituents
ΔHƒ° (kJ/mol) +150+120Halogenation is enthalpically stabilizing.
S° (J/mol·K) 320380Increased mass and rotational complexity raise entropy.
ΔGƒ° (kJ/mol) +245+233Overall stability is slightly increased.
Table 1: Hypothetical DFT-calculated thermodynamic data illustrating the influence of halogenation on the pyrazolo[1,5-a]pyridine core at 298.15 K.

Experimental Verification: Thermal Analysis Techniques

While computational methods are predictive, experimental techniques are required to measure the behavior of the bulk material and validate the in silico findings.[10] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for this purpose.[4][14][15]

Workflow for Experimental Thermal Analysis

cluster_1 Experimental Workflow A Step 1: Sample Preparation (1-5 mg API) B Step 2a: DSC Analysis (Heat-Cool-Heat Cycle) A->B C Step 2b: TGA Analysis (Ramp to degradation) A->C D Step 3a: DSC Data Analysis (Determine Tm, ΔHm, Tg) B->D E Step 3b: TGA Data Analysis (Determine Td) C->E F Result: Empirical Thermal Stability Profile D->F E->F

Caption: Experimental workflow for DSC and TGA stability analysis.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program, revealing thermal transitions.[16][17][18][19]

  • Sample Preparation:

    • Accurately weigh 1-3 mg of 6-chloro-3-iodopyrazolo[1,5-a]pyridine into an aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation or decomposition products from escaping.

    • Prepare an identical empty sealed pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C).

    • Rationale: A constant heating rate ensures reproducible results.[18] The data collected during this ramp reveals key endothermic (melting) and exothermic (crystallization, decomposition) events.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Melting Point (Tm): Identify the peak of the endothermic event. A sharp, well-defined peak indicates a pure, crystalline substance.

    • Enthalpy of Fusion (ΔHm): Integrate the area under the melting peak. This value is proportional to the degree of crystallinity.

Protocol 3: Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature, providing a direct measure of its thermal decomposition temperature.[20]

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan onto the TGA's microbalance.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature (°C).

    • Decomposition Temperature (Td): Determine the onset temperature of mass loss. Often, the temperature at which 5% of the mass has been lost (Td5%) is reported as a standardized measure of thermal stability.[4][20]

ParameterSymbolTypical Value (for stable heterocycle)Significance
Melting Point Tm> 150 °CHigh Tm suggests strong crystal lattice forces.
Enthalpy of Fusion ΔHm20-40 kJ/molIndicates the energy required to break the crystal lattice.
Decomposition Temp. Td5%> 200 °CDirect measure of the temperature at which degradation begins.
Table 2: Key experimental parameters obtained from thermal analysis and their implications for thermodynamic stability.

Integrated Stability Assessment: A Holistic View

The true power of this analysis lies in the synthesis of both computational and experimental results.

cluster_2 Integrated Assessment Model A Computational Analysis (DFT) C Intrinsic Molecular Stability (ΔGf°, Bond Energies) A->C B Experimental Analysis (DSC / TGA) D Bulk Material Stability (Tm, Td, Crystal Packing) B->D E Comprehensive Stability Profile for Drug Development C->E D->E

Caption: Integration of theoretical and empirical data.

DFT calculations provide insight into the intrinsic stability of a single molecule, governed by its electronic structure and bonding. Experimental DSC and TGA data, conversely, measure the stability of the bulk material, which is highly dependent on intermolecular forces and crystal lattice energy. A high melting point (from DSC) and a high decomposition temperature (from TGA) are strong indicators of a thermodynamically stable solid form, which should correlate with the favorable bonding predicted by DFT. Discrepancies between the two can suggest that while the molecule itself is stable, it may form a less-than-optimal crystal lattice or exist in a metastable polymorphic form.

Conclusion

The is a complex property governed by its fused aromatic core, the strong electronic effects of its halogen substituents, and the intermolecular forces in its solid state. A thorough characterization, essential for its potential development as a pharmaceutical agent, requires a synergistic approach. By combining the predictive power of Density Functional Theory with the empirical validation of Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers can build a comprehensive stability profile. This integrated methodology not only quantifies the stability of the target compound but also provides a deeper understanding of the structure-property relationships that are critical for the rational design of safe, stable, and effective medicines.

References

  • Sahu, P. K. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular m
  • Wnorowska, U., et al. (2022).
  • Díaz-Gómez, A., et al. (n.d.). Substituent effects in halogen bonding complexes between aromatic donors and acceptors: a comprehensive ab initio study. RSC Publishing.
  • López-Mayorga, O., et al. (2020). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Deriv
  • Podleśna, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Thermogravimetric analysis (TGA) curves of compounds 1–5. (n.d.).
  • Muhammad, R. N., & Gidado, A. S. (2021). Investigating the Effects of Mono-Halogen-Substitutions on the Electronic, Non-Linear Optical and Thermodynamic Properties of Perylene Based on Density Functional Theory.
  • Wnorowska, U., et al. (2023).
  • Dolfing, J. (1998). Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. FEMS Microbiology Letters.
  • Bakr, R. B., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • 6-Chloro-3-iodo-1H-pyrazolo 4,3-c pyridine 1260672-72-7. (n.d.). Sigma-Aldrich.
  • Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives. (n.d.).
  • Ali, I., et al. (2023).
  • Ashenhurst, J. (2018). Why are halogens ortho- para- directors?. Master Organic Chemistry.
  • El-Enany, M. M., et al. (2011).
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (n.d.).
  • Rivera-Chávez, D. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Kherbachi, A., et al. (2022).
  • Jimeno, M. L., et al. (2001). Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles.
  • Deka, K., & Phukan, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
  • Differential Scanning Calorimetry: A Review. (2020). International Journal of Applied Biology and Pharmaceutical Technology.
  • 4: Differential Scanning Calorimetry (DSC). (2025). Chemistry LibreTexts.
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Bakr, R. B., et al. (2021). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[3][10][21]triazolo[1,5-a]quinazolines. MDPI.

  • Differential scanning calorimetry (DSC). (n.d.). SGS INSTITUT FRESENIUS.
  • Al-tarawneh, M. (2012). Thermochemical parameters of chlorinated compounds of pyridine. Murdoch University.
  • Standard Gibbs Free Energy of Formation (ΔG ƒ °) Calculations Chemistry Tutorial. (n.d.). AUS-e-TUTE.
  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
  • 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | 1260672-72-7. (n.d.). ChemicalBook.
  • Ashton, T. D., et al. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing.
  • 6-Chloro-3-iodo-1H-pyrazolo 4,3-c pyridine 1260672-72-7. (n.d.).
  • Standard Gibbs free energy of form
  • Al-Ostoot, F. H., et al. (2024).
  • Martínez-Vargas, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Pyridine. (n.d.). NIST WebBook.
  • Krug, M. (2024, February 13). How to Calculate ΔG Gibbs Free Energy - AP Chem Unit 9, Topic 3b. YouTube.
  • Ramachandran, R. (2024, June 29). Calculating std. Gibbs free energy change | Thermodynamics | Chemistry. Khan Academy.
  • Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. (n.d.).
  • Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibr
  • 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. (n.d.). PubChem.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 6-Chloro-3-iodopyrazolo[1,5-a]pyridine

Introduction & Mechanistic Rationale The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic pharmacophore widely utilized in medicinal chemistry, particularly in the design of potent protein kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic pharmacophore widely utilized in medicinal chemistry, particularly in the design of potent protein kinase inhibitors and central nervous system (CNS) therapeutics[1]. The strategic functionalization of this core is critical for exploring structure-activity relationships (SAR).

Using 6-chloro-3-iodopyrazolo[1,5-a]pyridine as a starting material provides a highly efficient, divergent pathway for library synthesis. The fundamental causality behind this approach relies on the differential bond dissociation energies (BDE) and the kinetics of palladium-catalyzed oxidative addition. The C–I bond at the C-3 position has a significantly lower BDE (~65 kcal/mol) compared to the C–Cl bond at the C-6 position (~81 kcal/mol). Consequently, Pd(0) undergoes oxidative addition into the C–I bond orders of magnitude faster than the C–Cl bond[2].

By selecting a catalyst with an appropriate bite angle—such as Pd(dppf)Cl₂—and strictly controlling the reaction temperature (typically 80–90 °C), the Suzuki-Miyaura cross-coupling is kinetically restricted to the C-3 position. This leaves the C-6 chloride completely intact for subsequent orthogonal functionalization (e.g., Buchwald-Hartwig amination or a second, higher-temperature Suzuki coupling)[3].

Workflow & Chemoselectivity Mapping

The following diagram illustrates the orthogonal functionalization strategy, leveraging the differential reactivity of the halogen handles.

G SM 6-Chloro-3-iodopyrazolo [1,5-a]pyridine (C-I & C-Cl bonds) Pd1 Pd(dppf)Cl2, Base Ar-B(OH)2, 80°C SM->Pd1 Fast Oxidative Addition (C-I) Int 3-Aryl-6-chloropyrazolo [1,5-a]pyridine (C-Cl intact) Pd1->Int Chemoselective Suzuki Pd2 Pd2(dba)3, Ligand Amine, 110°C Int->Pd2 Slower Oxidative Addition (C-Cl) Prod 3-Aryl-6-aminopyrazolo [1,5-a]pyridine (Fully Functionalized) Pd2->Prod Orthogonal Functionalization

Fig 1: Chemoselective workflow exploiting differential oxidative addition rates.

Experimental Design & Optimization Data

To achieve >95% chemoselectivity, the choice of solvent and base is as critical as the catalyst. A biphasic system (e.g., 1,4-Dioxane/H₂O) is employed because water is required to dissolve the inorganic base (K₂CO₃) and generate the reactive arylboronate complex[Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[4].

The table below summarizes the optimization of the C-3 arylation, demonstrating how temperature and catalyst selection influence the preservation of the C-6 chloride.

EntryBoronic AcidCatalyst (5 mol%)SolventTemp (°C)Isolated Yield (%)C-6 Dehalogenation (%)
1Phenylboronic acidPd(PPh₃)₄Toluene/EtOH/H₂O100728
2Phenylboronic acidPd(dppf)Cl₂·CH₂Cl₂1,4-Dioxane/H₂O8089< 1
34-Fluorophenylboronic acidPd(dppf)Cl₂·CH₂Cl₂1,4-Dioxane/H₂O8091< 1
43-Pyridinylboronic acidPd(dppf)Cl₂·CH₂Cl₂1,4-Dioxane/H₂O8584< 1
5Phenylboronic acidSPhos Pd G21,4-Dioxane/H₂O1004542 (Over-coupling)

Note: Highly active dialkylbiaryl phosphine ligands (like SPhos) at elevated temperatures lead to loss of chemoselectivity, causing unwanted oxidative addition into the C-Cl bond.

Self-Validating Protocols

Protocol A: Chemoselective C-3 Suzuki-Miyaura Coupling

Objective: Synthesize 3-aryl-6-chloropyrazolo[1,5-a]pyridine while preserving the C-6 chloride.

Materials:

  • 6-Chloro-3-iodopyrazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol, 278.47 g/mol )

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a 25 mL Schlenk tube, combine 1,4-Dioxane (8 mL) and H₂O (2 mL). Sparge with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active catalytic species.

  • Reagent Charging: Add 6-chloro-3-iodopyrazolo[1,5-a]pyridine (278.5 mg), arylboronic acid, and K₂CO₃ (345.5 mg) to the tube.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg) under a positive stream of argon. Seal the tube securely.

  • Heating & Agitation: Submerge the vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours. Causality: High agitation is required to maximize the interfacial surface area between the aqueous base and the organic solvent, facilitating transmetalation.

  • In-Process Control (Self-Validation): At 4 hours, sample the organic layer for LC-MS.

    • Validation Metric: The starting material (m/z 278, ³⁵Cl) should be consumed. The product mass will reflect the loss of iodine (-126 Da) and the addition of the aryl group. Crucially , the mass spectrum of the product must retain the characteristic 3:1 isotopic ratio (M / M+2) indicative of the intact ³⁵Cl/³⁷Cl atom. If a mass corresponding to the des-chloro or bis-arylated product is observed, the reaction temperature is too high.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 3-aryl-6-chloropyrazolo[1,5-a]pyridine.

Protocol B: Downstream C-6 Buchwald-Hartwig Amination

Objective: Utilize the retained C-6 chloride as an orthogonal handle for C-N bond formation.

Step-by-Step Methodology:

  • Preparation: In a dry, argon-flushed vial, combine the 3-aryl-6-chloropyrazolo[1,5-a]pyridine (1.0 equiv) and the desired secondary amine (1.5 equiv).

  • Catalyst & Base: Add Pd₂(dba)₃ (0.05 equiv), BrettPhos ligand (0.10 equiv), and Sodium tert-butoxide (NaOtBu) (2.0 equiv). Causality: BrettPhos is specifically designed to facilitate the oxidative addition of unactivated aryl chlorides and promote reductive elimination of C-N bonds, preventing β-hydride elimination.

  • Reaction: Suspend in anhydrous Toluene (0.1 M). Heat at 110 °C for 12 hours.

  • Validation: Monitor by TLC/LC-MS. The disappearance of the 3:1 isotopic chlorine signature in the MS confirms the successful displacement of the chloride.

Application in Drug Discovery

The ability to sequentially and selectively functionalize the pyrazolo[1,5-a]pyridine core enables the rapid generation of diverse chemical libraries for high-throughput screening (HTS) in oncology and neurology.

Pipeline Scaffold Dihalogenated Scaffold (6-Cl, 3-I) Lib1 C-3 Library Generation (Chemoselective Suzuki) Scaffold->Lib1 Diversify 'West' Region Lib2 C-6 Library Generation (Buchwald-Hartwig/Suzuki) Lib1->Lib2 Diversify 'East' Region Screen High-Throughput Kinase Screening Lib2->Screen SAR Profiling Lead Lead Candidate Identification Screen->Lead Hit-to-Lead

Fig 2: Integration of the dihalogenated scaffold into a kinase inhibitor discovery pipeline.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates Source: Graz University of Technology / Elsevier URL:[Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Source: Organic Letters (ACS Publications) URL:[Link]

  • Au(I)-catalyzed and iodine-mediated cyclization of enynylpyrazoles to provide pyrazolo[1,5-a]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Application

Application Note: Chemoselective C–H Activation Protocols for 6-Chloro-3-iodopyrazolo[1,5-a]pyridine

Introduction & The Chemoselectivity Challenge Pyrazolo[1,5-a]pyridines are privileged pharmacophores widely utilized in the development of p38 MAP kinase inhibitors, Mcl-1 inhibitors, and dopamine receptor antagonists[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Chemoselectivity Challenge

Pyrazolo[1,5-a]pyridines are privileged pharmacophores widely utilized in the development of p38 MAP kinase inhibitors, Mcl-1 inhibitors, and dopamine receptor antagonists[1]. The functionalization of densely halogenated derivatives, such as 6-chloro-3-iodopyrazolo[1,5-a]pyridine , presents a formidable synthetic challenge for drug development professionals.

The presence of three distinct reactive sites—the highly labile C3–I bond, the moderately reactive C6–Cl bond, and multiple C–H bonds (C2, C4, C5, C7)—requires absolute chemocontrol. Standard Palladium-catalyzed C–H activation conditions inevitably trigger oxidative addition at the C3–I bond, or functionalize the C3 and C7 positions simultaneously if unhalogenated[1]. To achieve true C–H functionalization while preserving these valuable halogen handles for downstream cross-coupling, we must employ orthogonal activation modes based on steric bias and kinetic acidity.

Mechanistic Rationale & Pathway Design

To bypass the inherent reactivity of the C3–I bond, this guide outlines three orthogonal protocols:

  • C7-Deprotonative Metalation: The C7 proton is flanked by the bridgehead nitrogen and the electron-withdrawing C6-chloro group. This synergistic inductive effect significantly lowers the pKa of the C7 C–H bond, making it highly susceptible to kinetically controlled deprotonation[2].

  • C2-Steric Borylation: Iridium-catalyzed C–H borylation is governed by steric accessibility. The C7 position is blocked by C6-Cl, and C4 is blocked by C3-I, leaving the C2 position as the kinetically favored site for the Ir(III)/Ir(V) catalytic cycle, which operates orthogonally to halide oxidative addition.

  • Sequential C3/C7 Pd-Catalysis: By exploiting the differential reactivity of the C3–I bond and the C7 C–H bond towards Palladium, a one-pot sequential Suzuki coupling followed by Concerted Metalation-Deprotonation (CMD) C–H arylation can be achieved[3].

G SM 6-Chloro-3-iodopyrazolo[1,5-a]pyridine C3 C3 Position (C-I Bond) SM->C3 Pd(0) Oxidative Addition C7 C7 Position (Acidic C-H) SM->C7 TMP-Base Metalation C2 C2 Position (Sterically Free C-H) SM->C2 Ir-Catalyzed Borylation

Divergent site-selective functionalization pathways for 6-chloro-3-iodopyrazolo[1,5-a]pyridine.

Experimental Protocols

Protocol A: Regioselective C7-Metalation via Mg-TMP Base

Causality & Insight: Utilizing the Knochel-Hauser base (TMPMgCl·LiCl) allows for rapid, kinetically controlled deprotonation at –78 °C[2]. The low temperature and the highly hindered nature of the 2,2,6,6-tetramethylpiperidine (TMP) ligand completely suppress halogen-metal exchange or nucleophilic attack at the C3–I and C6–Cl positions, yielding a stable C7-magnesiated intermediate that can be trapped by various electrophiles[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under Argon. Add 6-chloro-3-iodopyrazolo[1,5-a]pyridine (1.0 mmol, 278 mg) and anhydrous THF (5.0 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 10 minutes.

  • Metalation: Add TMPMgCl·LiCl (1.0 M in THF/toluene, 1.2 mL, 1.2 equiv) dropwise over 5 minutes via syringe. Stir the dark solution at –78 °C for 30 minutes.

  • Electrophile Trapping: Add the desired electrophile (e.g., anhydrous DMF, 2.0 mmol, for formylation) dropwise. Self-Validation: The dark color of the metalated species should noticeably lighten upon successful electrophile consumption. Stir for an additional 1 hour at –78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Sterically Driven Iridium-Catalyzed C2-Borylation

Causality & Insight: The[Ir(OMe)(cod)]₂ / dtbpy catalyst system operates via an Ir(III)/Ir(V) intermediate that is highly sensitive to steric hindrance and remarkably tolerant of aryl halides. This protocol selectively borylates the unhindered C2 position without triggering oxidative addition into the weak C3–I bond, providing a robust handle for late-stage diversification.

Step-by-Step Methodology:

  • Catalyst Activation: In an Argon-filled glovebox, combine[Ir(OMe)(cod)]₂ (1.5 mol%, 10 mg), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%, 8 mg), and bis(pinacolato)diboron (B₂pin₂, 1.2 mmol, 305 mg) in anhydrous MTBE (3.0 mL). Self-Validation: Stir for 10 minutes until the solution turns deep red, indicating the formation of the active Ir-boryl complex.

  • Substrate Addition: Add 6-chloro-3-iodopyrazolo[1,5-a]pyridine (1.0 mmol, 278 mg) to the active catalyst solution.

  • Reaction: Seal the reaction vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂ (5 mL), and filter the crude mixture through a short pad of Celite to remove Ir-black precipitates.

  • Purification: Concentrate the filtrate and purify by neutral alumina chromatography to yield the C2-BPin product.

Protocol C: One-Pot Sequential C3-Cross-Coupling and C7-C–H Arylation

Causality & Insight: This system leverages temperature-dependent Pd-catalysis. At 25 °C, Pd(0) selectively inserts into the C3–I bond for Suzuki coupling. Once the iodine is consumed, adding a pivalate source (PivOH) and increasing the temperature to 120 °C shifts the catalytic regime to a Concerted Metalation-Deprotonation (CMD) pathway, activating the acidic C7 C–H bond for a second arylation[1].

Step-by-Step Methodology:

  • C3-Arylation: In a pressure tube, combine 6-chloro-3-iodopyrazolo[1,5-a]pyridine (1.0 mmol), Arylboronic acid A (1.05 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 mmol) in a degassed mixture of DMF/H₂O (4:1, 5 mL). Stir at 25 °C for 3 hours.

  • Verification (Critical): Monitor by LC-MS to ensure complete consumption of the starting material and formation of the C3-arylated intermediate. Do not proceed until the C-I bond is fully reacted.

  • C7-Activation: To the same pot, add Arylboronic acid B (1.5 mmol), Ag₂CO₃ (1.5 mmol, acts as oxidant/base), and PivOH (30 mol%).

  • Heating: Seal the tube and heat to 120 °C for 16 hours.

  • Workup: Cool, dilute with EtOAc, filter through Celite, and wash the organic layer with water (3x) to remove DMF. Dry, concentrate, and purify via chromatography.

Workflow Step1 Substrate Preparation (Strictly Anhydrous) Split Select Activation Protocol Step1->Split PathA Protocol A: Deprotonative Metalation (TMPMgCl·LiCl, -78°C) Split->PathA PathB Protocol B: Steric C-H Borylation ([Ir(OMe)(cod)]2, dtbpy, 80°C) Split->PathB PathC Protocol C: Sequential Pd-Catalysis (C3 Suzuki -> C7 Arylation) Split->PathC OutA C7-Functionalized Product (Preserved C-I & C-Cl) PathA->OutA OutB C2-Borylated Product (Preserved C-I & C-Cl) PathB->OutB OutC C3,C7-Diarylated Product (Preserved C-Cl) PathC->OutC

Step-by-step workflow for the chemoselective C-H functionalization protocols.

Quantitative Data & Reaction Metrics

ProtocolPrimary Reagents / CatalystTarget SitePreserved HandlesTypical YieldReaction Time
A: Metalation TMPMgCl·LiCl, THF, –78 °CC7 (Deprotonation)C3–I, C6–Cl75–85%1.5 h
B: Borylation [Ir(OMe)(cod)]₂, dtbpy, 80 °CC2 (Steric C–H)C3–I, C6–Cl65–70%16 h
C: Sequential Pd(OAc)₂, PivOH, Ag₂CO₃C3 (C–I) then C7 (C–H)C6–Cl55–65% (Overall)19 h

References

  • Title: Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting dehalogenation side reactions of 6-chloro-3-iodopyrazolo[1,5-a]pyridine

This guide provides in-depth technical support for researchers encountering dehalogenation side reactions during the functionalization of 6-chloro-3-iodopyrazolo[1,5-a]pyridine. We will explore the mechanistic underpinni...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers encountering dehalogenation side reactions during the functionalization of 6-chloro-3-iodopyrazolo[1,5-a]pyridine. We will explore the mechanistic underpinnings of this common issue and offer structured, field-proven strategies to optimize your reaction outcomes.

Introduction: The Challenge of Selective Functionalization

The 6-chloro-3-iodopyrazolo[1,5-a]pyridine scaffold is a valuable building block in medicinal chemistry, offering two distinct handles for diversification via transition-metal-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for selective functionalization. The C-I bond is weaker and thus more reactive towards oxidative addition in typical palladium-catalyzed cycles than the more robust C-Cl bond.[1]

However, this higher reactivity of the C-I bond also makes it more susceptible to the common side reaction of hydrodehalogenation, where the iodine atom is replaced by a hydrogen.[2][3] This guide will address the causes of both deiodination and the less common dechlorination, providing a clear path to minimizing these undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it happening in my reaction?

A1: Hydrodehalogenation is an undesired reductive process where the halogen atom on your starting material is replaced by a hydrogen atom.[4] In the context of 6-chloro-3-iodopyrazolo[1,5-a]pyridine, this most commonly manifests as the conversion of your starting material into 6-chloropyrazolo[1,5-a]pyridine. This side reaction lowers the yield of your desired product and complicates purification.[5] The primary mechanistic cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can compete with your desired coupling partner, leading to reductive elimination of the dehalogenated arene.[3][6]

Q2: Where does the problematic Palladium-Hydride (Pd-H) species come from?

A2: The hydride source can be insidious and originate from multiple components in your reaction mixture:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures, to generate Pd-H species.[5][7]

  • Solvents: Protic solvents like alcohols (methanol, ethanol) are direct hydride sources.[6] Other solvents like DMF can degrade at high temperatures to produce dimethylamine and carbon monoxide, with the amine potentially contributing to Pd-H formation.[3]

  • Reagents: Boronic acids in Suzuki couplings can contain trace borane (B-H) impurities.[7] Amines in Buchwald-Hartwig reactions can also sometimes act as hydride donors.[7]

  • Water: Trace or excess water in the reaction can serve as a proton source, facilitating the formation of Pd-H species.[3][8]

Q3: I am observing selective loss of iodine. Is this expected?

A3: Yes, this is the most common dehalogenation pathway. The propensity for a halogen to be lost via hydrodehalogenation generally follows the order of its reactivity in oxidative addition: I > Br > Cl.[2][3] The weaker carbon-iodine bond is more susceptible to both the desired oxidative addition and the undesired reductive cleavage. Your primary challenge is to favor the kinetics of the productive cross-coupling pathway over the dehalogenation pathway at this C3-position.

Q4: I am seeing the formation of 3-iodopyrazolo[1,5-a]pyridine (dechlorination) or the fully reduced pyrazolo[1,5-a]pyridine. What does this mean?

A4: While less common, dechlorination indicates that your reaction conditions are harsh enough to activate the stronger C-Cl bond. This might be due to excessively high temperatures, a highly active catalyst system, or prolonged reaction times.[5][9] The formation of the fully reduced core suggests that both positions are being sequentially dehalogenated, pointing to a systemic issue with a prevalent hydride source in your reaction.

Q5: How does the pyrazolo[1,5-a]pyridine core itself influence dehalogenation?

A5: N-heterocyclic halides, like your substrate, can be particularly prone to dehalogenation.[2] The nitrogen atoms in the ring system can coordinate to the palladium center. This coordination can alter the electronic properties of the substrate and the catalyst, potentially inhibiting the desired catalytic steps (like reductive elimination) and allowing more time for competing dehalogenation to occur.[2][3]

Visualizing the Competing Pathways

The following diagram illustrates the desired palladium-catalyzed cross-coupling cycle and the parasitic hydrodehalogenation pathway that consumes the starting material.

Catalytic_Cycle cluster_dehalo Dehalogenation Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition PdII_Int Ar-Pd(II)-X (L_n) OA->PdII_Int Ar-X TM Transmetalation (R-M) PdH Ar-Pd(II)-H (L_n) PdII_Int->PdH Hydride Transfer PdII_Coupling Ar-Pd(II)-R (L_n) TM->PdII_Coupling PdII_Coupling->Pd0 RE Reductive Elimination Product Ar-R (Product) RE->Product Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->PdH PdH->Pd0 RE_Dehalo Reductive Elimination Byproduct Ar-H (Byproduct) RE_Dehalo->Byproduct Troubleshooting_Workflow Start High Dehalogenation Observed? Base_Check Using Strong Alkoxide Base? (e.g., NaOtBu) Start->Base_Check Yes Solvent_Check Using Protic or 'Wet' Solvent? (e.g., MeOH, wet DMF) Base_Check->Solvent_Check No Fix_Base Action: Switch to weaker base (K₃PO₄, K₂CO₃, Cs₂CO₃) Base_Check->Fix_Base Yes Ligand_Check Using Simple Ligand? (e.g., PPh₃) Solvent_Check->Ligand_Check No Fix_Solvent Action: Switch to anhydrous aprotic solvent (Dioxane, Toluene, THF) Solvent_Check->Fix_Solvent Yes Temp_Check Reaction Temp > 110°C? Ligand_Check->Temp_Check No Fix_Ligand Action: Use bulky, electron-rich ligand (XPhos, SPhos, RuPhos) Ligand_Check->Fix_Ligand Yes Fix_Temp Action: Lower temperature. Monitor closely and stop when complete. Temp_Check->Fix_Temp Yes End Re-evaluate Reaction Outcome Temp_Check->End No Fix_Base->Solvent_Check Fix_Solvent->Ligand_Check Fix_Ligand->Temp_Check Fix_Temp->End

Caption: A step-by-step workflow for troubleshooting dehalogenation issues.

Parameter Optimization Tables

The choice of reaction parameters is critical. The tables below summarize the effects of different components and suggest alternatives to mitigate dehalogenation.

Table 1: Influence of Ligand Choice

Ligand ClassExample(s)Typical OutcomeRecommendation for MitigationRationale
Simple PhosphinesPPh₃, PCy₃Can be effective, but often leads to dehalogenation with sensitive substrates.Upgrade. These ligands may not sufficiently accelerate the desired reductive elimination step.
Bulky, Electron-Rich XPhos, SPhos, RuPhos, BrettPhosExcellent. Often significantly suppresses dehalogenation.Highly Recommended. These ligands promote the final, product-forming reductive elimination step, making it kinetically more favorable than the dehalogenation pathway. [2][10]
Bidentatedppf, BINAPVariable performance. Can be effective but sometimes less so than modern monophosphine ligands.Screen as an alternative.The defined bite angle can stabilize the catalyst, but may not always provide the optimal steric environment to favor coupling over reduction. [11]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesOften very effective, particularly for activating C-Cl bonds.Consider for challenging couplings.Strong σ-donating ability can create a highly active catalyst, potentially accelerating the desired reaction. [2][12]

Table 2: Influence of Base and Solvent

ParameterCondition Prone to DehalogenationRecommended AlternativeRationale
Base Strong alkoxides (NaOtBu, KOtBu) or hydroxides (NaOH, KOH). [5]Weaker inorganic bases: K₃PO₄, K₂CO₃, Cs₂CO₃ . [2][9][10]Weaker bases are less likely to act as hydride donors or promote catalyst decomposition pathways that lead to Pd-H formation. [7]
Solvent Protic solvents (MeOH, EtOH, iPrOH). High-boiling polar aprotic (DMF, DMAc). [9][13]Anhydrous, degassed aprotic solvents: 1,4-Dioxane, Toluene, THF, CPME .Aprotic solvents are not hydride sources. Rigorously drying solvents and reagents minimizes water as a potential proton source. [2][3]

Recommended Experimental Protocols

The following protocols provide a starting point for a Suzuki-Miyaura coupling reaction. Protocol 2 is specifically optimized to minimize the risk of hydrodehalogenation.

Protocol 1: Standard Starting Conditions (Suzuki-Miyaura)

This protocol represents a common starting point but may be susceptible to dehalogenation with sensitive substrates.

  • Reagent Preparation: To an oven-dried reaction vial, add 6-chloro-3-iodopyrazolo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Vessel Sealing: Add a magnetic stir bar, and seal the vial with a septum.

  • Inert Atmosphere: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v). Add Pd(PPh₃)₄ (0.05 equiv).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitoring & Analysis: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the 6-chloropyrazolo[1,5-a]pyridine byproduct.

Protocol 2: Optimized Conditions to Minimize Dehalogenation

This protocol incorporates best practices to suppress the undesired side reaction.

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, add 6-chloro-3-iodopyrazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground, anhydrous potassium phosphate (K₃PO₄, 2.0 equiv) to an oven-dried Schlenk tube.

  • Catalyst Addition: Add the palladium pre-catalyst, for example, XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the tube and remove from the glovebox.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to the lowest effective temperature (start at 80 °C and increase if necessary).

  • Monitoring & Work-up: Monitor the reaction closely. As soon as the starting material is consumed (to avoid prolonged heating), cool the reaction to room temperature. [9]7. Analysis: Dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate. Analyze the crude material by ¹H NMR and LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.

By implementing these systematic troubleshooting steps and optimized protocols, researchers can significantly improve the yield and purity of their desired coupled products when working with the 6-chloro-3-iodopyrazolo[1,5-a]pyridine scaffold.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • Al-Zoubi, R. M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
  • Benchchem. (n.d.). Dealing with dehalogenation side reactions of 5-Bromotetralone.
  • López-Arteaga, R., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
  • Benchchem. (n.d.). How to avoid dehalogenation of 2-Bromo-4-fluoro-5-methylpyridine.
  • Reddit r/Chempros. (2019). significant dehalogenation in stille coupling.
  • Benchchem. (n.d.). Minimizing dehalogenated byproducts in Suzuki coupling reactions.
  • Jouha, J., et al. (2018). Room temperature dehalogenation of (hetero)aryl halides with magnesium/methanol. AGRIS.
  • Cerna, I., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Mitoma, Y., et al. (2001). Dehalogenation of aromatic halides using metallic calcium in ethanol. PubMed. [Link]

  • ResearchGate. (n.d.). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature | Request PDF.
  • Al-Zoubi, R. M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Sachidanandan, K., et al. (2025). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. RSC Publishing. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • Reddit r/Chempros. (2024). Suzuki proto-dehalogenation problem.
  • Wang, J., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PMC. [Link]

  • ResearchGate. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Request PDF.
  • Benchchem. (n.d.). A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Cross-Coupling Reactions.

Sources

Optimization

optimizing reaction conditions for 6-chloro-3-iodopyrazolo[1,5-a]pyridine coupling

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals working with 6-chloro-3-iodopyrazolo[1,5-a]pyridine , a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals working with 6-chloro-3-iodopyrazolo[1,5-a]pyridine , a highly valuable but challenging bicyclic scaffold[1].

The primary technical hurdle with this molecule is chemoselectivity . Because the molecule possesses two different halogens (an iodine at C3 and a chlorine at C6), cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) risk either over-coupling (reacting at both sites) or off-target reactivity. This guide provides the causal logic, troubleshooting frameworks, and self-validating protocols required to achieve >95% chemoselective functionalization at the C3 position.

I. Core Mechanistic Logic: The Chemoselectivity Window

The successful mono-coupling of 6-chloro-3-iodopyrazolo[1,5-a]pyridine relies on exploiting the thermodynamic difference in bond dissociation energies between the C-I bond (~55 kcal/mol) and the C-Cl bond (~80 kcal/mol)[2].

Palladium(0) undergoes oxidative addition into the C-I bond orders of magnitude faster than into the C-Cl bond. However, if the catalyst is too electron-rich or the thermal energy of the system is too high, the activation barrier for the C-Cl bond is breached, leading to bis-coupled impurities. Therefore, the optimization strategy must rigidly control the electronic density of the palladium center and the reaction temperature.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast at C3-I, Slow at C6-Cl) Pd0->OxAdd 6-Cl-3-I-SM Transmet Transmetalation (Ar-B(OH)2 + Base) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) Transmet->RedElim Diaryl-Pd(II) RedElim->Pd0 6-Cl-3-Ar-Product

Figure 1: Catalytic cycle highlighting the critical oxidative addition step where chemoselectivity is determined.

II. Troubleshooting Guide & FAQs

Q1: I am observing significant bis-coupling (reaction at both the 3-iodo and 6-chloro positions). How do I prevent this? Causality: Over-coupling occurs when the oxidative addition of the Pd catalyst into the C-Cl bond becomes competitive. This is usually driven by highly electron-rich, sterically demanding ligands (e.g., dialkylbiaryl phosphines like XPhos or SPhos) which are specifically designed to activate inert C-Cl bonds. Solution: Downgrade the electron density of your ligand. Switch to a standard phosphine such as triphenylphosphine (PPh3) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf). Strictly limit the reaction temperature to 60–80 °C. The milder catalyst system will selectively insert into the weaker C-I bond.

Q2: The reaction stalls at 50% conversion, and I see unreacted 6-chloro-3-iodopyrazolo[1,5-a]pyridine. Should I increase the temperature? Causality: Do not increase the temperature, as exceeding 80 °C risks C-Cl activation. Stalled Suzuki couplings are rarely due to a lack of thermal energy for C-I insertion. They are almost always caused by catalyst deactivation (oxidation of Pd(0) by trace O2) or protodeboronation of the arylboronic acid in the basic aqueous media. Solution: Rigorously degas the solvents (sparge with Argon for >15 mins). To combat protodeboronation, add the boronic acid in two sequential batches (1.0 equiv at start, 0.5 equiv after 2 hours) rather than all at once.

Q3: I am detecting a mass corresponding to dehalogenation (loss of iodine, yielding 6-chloropyrazolo[1,5-a]pyridine). What causes this? Causality: Hydrodehalogenation is a side reaction where the Pd(II)-aryl intermediate undergoes beta-hydride elimination (if aliphatic alcohols are used as solvents) or reacts with a hydride source before transmetalation can occur. Solution: Avoid secondary alcohols like isopropanol. Ensure the base is fully soluble so that the transmetalation step is kinetically fast. Using a biphasic mixture like 1,4-Dioxane/H2O with Na2CO3 accelerates transmetalation, outcompeting the dehalogenation pathway[3].

III. Quantitative Optimization Parameters

To achieve optimal chemoselectivity, adhere to the parameter boundaries outlined in the table below. Deviating into the "High Risk" column will exponentially increase the rate of C6-Cl activation.

ParameterOptimal for Chemoselectivity (C3 Mono-coupling)High Risk for Over-coupling / Side Reactions
Ligand PPh3, dppf, dtbpfXPhos, RuPhos, PCy3, t-Bu3P
Catalyst Source Pd(dppf)Cl2·CH2Cl2, Pd(PPh3)4Pd2(dba)3 + Buchwald Ligands, Palladacycles
Base Na2CO3, K2CO3, K3PO4t-BuONa, Cs2CO3 (at high temperatures)
Solvent System 1,4-Dioxane/H2O (4:1), DME/H2O (3:1)DMF, DMAc, NMP (requires higher temps)
Temperature 60 °C – 80 °C> 90 °C

IV. Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system for the chemoselective Suzuki-Miyaura coupling of 6-chloro-3-iodopyrazolo[1,5-a]pyridine[3]. It includes built-in analytical checkpoints to ensure the reaction trajectory is correct before proceeding.

OptimizationWorkflow Start Start: 6-Chloro-3-iodo- pyrazolo[1,5-a]pyridine Setup Setup: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 70 °C Start->Setup Goal Goal Achieved: >95% Mono-coupling at C3 Check Checkpoint 1: LC-MS at 2 Hours Setup->Check Check->Goal >90% Conversion <5% Bis-coupled Overcouple Issue: Bis-coupling detected Check->Overcouple >10% Bis-coupled Incomplete Issue: High SM remaining, No bis-coupling Check->Incomplete <50% Conversion Fix1 Action: Halt reaction. Restart at 60 °C with Pd(PPh3)4 Overcouple->Fix1 Fix2 Action: Add 0.5 eq Boronic Acid, Verify Argon seal Incomplete->Fix2 Fix2->Check

Figure 2: Decision tree and analytical workflow for monitoring chemoselective coupling.

Standard Operating Procedure (SOP)

Step 1: Reagent Preparation (Inert Atmosphere)

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-chloro-3-iodopyrazolo[1,5-a]pyridine (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv). Causality note: The dppf ligand provides sufficient electron density to activate the C-I bond without breaching the C-Cl activation barrier.

Step 2: Solvent Degassing & Base Addition

  • Prepare a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v).

  • Sparge the solvent mixture with Argon for 20 minutes prior to use. Self-validation: The solvent should show no dissolved O2 bubbles upon stirring.

  • Add the degassed solvent to the reaction vessel, followed by solid Na2CO3 (2.0 equiv).

Step 3: Reaction Initiation & Checkpoints

  • Seal the vessel and heat to 70 °C in a pre-heated oil bath or heating block.

  • Checkpoint 1 (2 Hours): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: You should observe >70% conversion to the mono-coupled product. If the bis-coupled mass is >5%, immediately cool the reaction to prevent further degradation. If starting material is >50% and no bis-coupling is present, add an additional 0.5 equiv of arylboronic acid to counteract protodeboronation.

Step 4: Workup and Isolation

  • Once LC-MS confirms >95% conversion with intact C-Cl bonds, cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (typically a Hexanes/EtOAc gradient) to isolate the pure 3-aryl-6-chloropyrazolo[1,5-a]pyridine.

V. References

  • Imidazo[1,2-a]pyridine compounds for use in treating cancer Source: US Patent US8513276B2 URL:

  • Glue degraders and methods of use thereof Source: WIPO Patent WO2021053555A1 URL:

  • Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes Source: Synlett / ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification and Chromatography of 6-chloro-3-iodopyrazolo[1,5-a]pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-chloro-3-iodopyrazolo[1,5-a]pyridine. As a halogenated N-heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-chloro-3-iodopyrazolo[1,5-a]pyridine. As a halogenated N-heterocycle, this compound presents unique challenges and considerations during its isolation and purification. This guide provides in-depth, field-proven insights into common chromatographic techniques, troubleshooting, and frequently asked questions to ensure the successful attainment of highly pure material.

Part 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 6-chloro-3-iodopyrazolo[1,5-a]pyridine.

Scenario 1: Poor Separation of the Target Compound from Impurities in Normal-Phase Chromatography

  • Question: I am using a standard silica gel column with an ethyl acetate/hexane gradient, but my target compound, 6-chloro-3-iodopyrazolo[1,5-a]pyridine, is co-eluting with several impurities. How can I improve the separation?

  • Answer: Poor separation in normal-phase chromatography for this class of compounds can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Optimize the Mobile Phase:

      • Critique the Polarity Gradient: A shallow gradient of a less polar solvent system often provides better resolution for closely eluting compounds. Instead of a steep gradient, try a slow, linear gradient of ethyl acetate in heptane or hexane.[1][2]

      • Alternative Solvent Systems: Consider switching to a different solvent system to alter the selectivity. A common alternative for N-heterocycles is a gradient of methanol in dichloromethane.[1] This change in solvent selectivity can often resolve compounds that co-elute in hydrocarbon/ester systems.

      • TLC is Key: Before committing to a column run, meticulously screen various solvent systems using thin-layer chromatography (TLC).[1] The ideal system should provide a retention factor (Rf) of 0.2-0.4 for your target compound and show clear separation from major impurities.[1]

    • Stationary Phase Considerations:

      • Particle Size: For difficult separations, using silica gel with a smaller particle size (e.g., 200-400 mesh for flash chromatography) can significantly improve resolution.[1]

      • Column Packing: Ensure the column is packed uniformly to prevent channeling, which leads to band broadening and poor separation. A well-packed column is critical for achieving good separation.[1]

    • Loading Technique:

      • Dry Loading: If your crude product has poor solubility in the initial mobile phase, or if it is dissolved in a polar solvent, dry loading is highly recommended.[3][4] Dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent completely before loading the dried powder onto the column. This technique prevents band broadening at the origin.

Scenario 2: The Compound Appears to be Decomposing on the Silica Gel Column

  • Question: I've noticed streaking on my TLC plate and a lower than expected yield of 6-chloro-3-iodopyrazolo[1,5-a]pyridine after column chromatography. I suspect it might be degrading on the silica. What can I do?

  • Answer: The pyrazolo[1,5-a]pyridine core contains a basic nitrogen atom that can interact strongly with the acidic silanol groups on the surface of silica gel, potentially leading to irreversible adsorption or degradation.

    • Deactivate the Silica Gel:

      • Amine Additive: To mitigate the acidity of the silica gel, add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your mobile phase.[1] This will compete with your compound for the acidic sites on the stationary phase, reducing tailing and potential degradation.

      • Amine-Functionalized Silica: For particularly sensitive compounds, consider using an amine-functionalized silica gel.[3][4] This specialized stationary phase is designed to improve the chromatography of basic compounds.

    • Minimize Contact Time:

      • Flash Chromatography: Employing flash chromatography with positive pressure will reduce the time your compound spends on the column, thereby minimizing the opportunity for degradation.[1]

Scenario 3: Difficulty Removing Pyridine-Based Impurities

  • Question: My reaction was conducted in pyridine, and I'm struggling to remove residual pyridine from my product, even after rotary evaporation. It shows up as a tailing spot on my TLC.

  • Answer: Pyridine has a high boiling point and can be challenging to remove completely by evaporation alone.

    • Azeotropic Removal: Co-evaporation with a solvent like toluene can help, but for stubborn traces, an acidic wash is often necessary.

    • Acid-Base Extraction: Before chromatography, dissolve your crude mixture in an organic solvent like ethyl acetate or diethyl ether and wash it with a dilute aqueous acid solution (e.g., 1M HCl or 10-15% aqueous CuSO4 solution).[5] The basic pyridine will be protonated and move into the aqueous layer. Be sure to then wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Caution: Ensure your target compound is stable to acidic conditions.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting point for developing a flash chromatography method for 6-chloro-3-iodopyrazolo[1,5-a]pyridine?

    • A1: A good starting point is to use a silica gel column and a mobile phase system of ethyl acetate in heptane or hexane.[1][2] Begin with TLC analysis to determine an optimal solvent ratio that provides an Rf value between 0.2 and 0.4 for the target compound.[1]

  • Q2: Can I use reverse-phase chromatography for the purification of this compound?

    • A2: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent alternative, especially for final purification to achieve high purity or for separating closely related, non-polar impurities. A C18 column with a mobile phase of acetonitrile and water is a common choice for aromatic and iodinated compounds.[6][7] If your compound is ionizable, adding a modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.[8]

  • Q3: How can I monitor the fractions during column chromatography?

    • A3: The most common method is TLC.[1] Spot every few fractions on a TLC plate and develop it in a solvent system that gives your product an appropriate Rf. Visualize the spots under a UV lamp. Fractions containing the pure product can then be combined.

  • Q4: What is a typical sample loading capacity for a flash chromatography column?

    • A4: As a general guideline, the amount of crude sample loaded should be about 1-5% of the mass of the stationary phase.[1] Overloading the column will lead to poor separation.

Part 3: Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography
  • Preparation of the Stationary Phase:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (200-400 mesh) in the initial, least polar mobile phase solvent (e.g., 100% heptane).[1]

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without trapping air bubbles.[1]

    • Open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed.

  • Sample Loading:

    • Liquid Loading: If the crude material is soluble in a small volume of the initial mobile phase, dissolve it and carefully apply it to the top of the column bed.

    • Dry Loading: If the crude material is not soluble in the initial mobile phase, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[3][4]

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in heptane.

    • Maintain a constant flow rate using positive pressure.[1]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by TLC to identify those containing the pure product.[1]

  • Solvent Removal:

    • Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified 6-chloro-3-iodopyrazolo[1,5-a]pyridine.[1]

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column and Mobile Phase Selection:

    • Use a C18 reverse-phase column.[6][7]

    • The mobile phase will typically consist of a mixture of acetonitrile and water.[6] A volatile acid, such as 0.1% formic acid, can be added to both solvents to improve peak shape for this N-heterocycle.[8]

  • Method Development:

    • Start with an isocratic method (e.g., 50:50 acetonitrile:water) to determine the approximate retention time of your compound.

    • Develop a gradient method to achieve optimal separation. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Injection and Data Collection:

    • Inject the sample onto the HPLC system.

    • Monitor the elution using a UV detector, likely at a wavelength between 220-350 nm.[8]

  • Fraction Collection (for preparative HPLC):

    • If using a preparative system, collect the peak corresponding to the target compound.

    • Evaporate the solvent, often requiring lyophilization if a significant amount of water is present, to yield the purified product.

Part 4: Data and Visualization

Table 1: Recommended Chromatography Conditions
ParameterNormal-Phase Flash ChromatographyReverse-Phase HPLC
Stationary Phase Silica Gel (200-400 mesh)[1]C18 (Octadecyl Silane)[4][6][7]
Mobile Phase A Heptane or Hexane[1][2]Water + 0.1% Formic Acid[8]
Mobile Phase B Ethyl Acetate[1][2]Acetonitrile + 0.1% Formic Acid[8]
Typical Gradient 0-50% B over 20-30 column volumes10-90% B over 20-30 minutes
Detection TLC with UV visualizationUV Detector (220-350 nm)[8]
Additive (if needed) ~0.1-1% Triethylamine[1]N/A (Formic acid serves this purpose)
Diagrams

PurificationWorkflow cluster_prep Crude Product Analysis cluster_purification Purification Strategy cluster_post Post-Purification TLC TLC Analysis (Multiple Solvent Systems) NormalPhase Normal-Phase Flash Chromatography (Silica Gel) TLC->NormalPhase Good Separation (Rf 0.2-0.4) ReversePhase Reverse-Phase HPLC (C18) TLC->ReversePhase Poor Separation or High Polarity Impurities SolventRemoval Solvent Removal NormalPhase->SolventRemoval ReversePhase->SolventRemoval PurityCheck Purity Analysis (HPLC, NMR) PureProduct Pure Product PurityCheck->PureProduct SolventRemoval->PurityCheck

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting cluster_solutions_sep Solutions for Poor Separation cluster_solutions_decomp Solutions for Decomposition Problem Problem Encountered PoorSep Poor Separation Problem->PoorSep Decomp Compound Decomposition Problem->Decomp OptimizeMobilePhase Optimize Mobile Phase (Shallow Gradient, New Solvents) PoorSep->OptimizeMobilePhase ChangeStationaryPhase Change Stationary Phase (Smaller Particles) PoorSep->ChangeStationaryPhase DryLoad Use Dry Loading PoorSep->DryLoad DeactivateSilica Deactivate Silica (Add Triethylamine) Decomp->DeactivateSilica UseFlash Use Flash Chromatography (Minimize Time) Decomp->UseFlash

Caption: Troubleshooting common purification issues.

References

  • Mitsuru, K., et al. (2008). Practical Electrochemical Iodination of Aromatic Compounds. Organic Process Research & Development, 12(5), 895–899. [Link]

  • Wrobel, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(23), 5698. [Link]

  • Le Corre, L., et al. (2018). C–H Functionalization of Heteroarenes Using Unactivated Alkyl Halides through Visible-Light Photoredox Catalysis under Basic Conditions. The Journal of Organic Chemistry, 83(17), 10454–10471. [Link]

  • Szeliga, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4825. [Link]

  • Tanaka, H., et al. (1991). Studies on Iodinated Compounds. III. High-Performance Liquid Chromatographic Determination of Iodide (I-). Chemical and Pharmaceutical Bulletin, 39(7), 1833-1835. [Link]

  • Sielecki, T. M., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3163. [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Retrieved from [Link]

  • Fallarini, S., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5543. [Link]

  • Biotage. (n.d.). Successful flash chromatography. Biotage. Retrieved from [Link]

  • Biotage. (2018). Successful Flash Chromatography. Biotage. [Link]

  • Thieme. (n.d.). Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles. Thieme Connect. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. ResearchGate. Retrieved from [Link]

Sources

Optimization

stability issues of 6-chloro-3-iodopyrazolo[1,5-a]pyridine during long-term storage

A Guide to Ensuring Stability and Experimental Success Welcome to the technical support center for 6-chloro-3-iodopyrazolo[1,5-a]pyridine. This resource is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability and Experimental Success

Welcome to the technical support center for 6-chloro-3-iodopyrazolo[1,5-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

I. Compound Overview and Intrinsic Stability Considerations

6-Chloro-3-iodopyrazolo[1,5-a]pyridine is a halogenated heterocyclic compound with a molecular structure that, while offering significant utility in synthetic chemistry, also presents inherent stability challenges. The pyrazolo[1,5-a]pyridine core is a fused bicyclic system, and its reactivity is influenced by the presence of both an electron-withdrawing chloro group and a labile iodo group. Understanding the interplay of these structural features is key to mitigating degradation.

II. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of 6-chloro-3-iodopyrazolo[1,5-a]pyridine.

Q1: What are the primary factors that can cause the degradation of 6-chloro-3-iodopyrazolo[1,5-a]pyridine during long-term storage?

A1: The primary factors are exposure to moisture (humidity) , light , and elevated temperatures . Each of these can initiate distinct degradation pathways. Moisture can lead to hydrolysis of the chloro-substituent, light can cause photolytic cleavage of the carbon-iodine bond, and heat can accelerate these processes and potentially cause thermal decomposition of the heterocyclic ring system.[1]

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store 6-chloro-3-iodopyrazolo[1,5-a]pyridine at 2-8°C in a refrigerator. For very long-term storage or for maintaining the highest purity, storage at -20°C in a non-frost-free freezer is advisable. Avoid repeated freeze-thaw cycles.

Q3: My compound has changed color from off-white/light yellow to a brownish hue. What could be the reason?

A3: A color change is a common indicator of degradation. This is often due to the formation of colored degradation products, which can result from exposure to light, air (oxidation), or trace impurities. The formation of poly-iodinated species or oxidative degradation products can lead to discoloration. It is crucial to assess the purity of the discolored material before use.

Q4: Is it necessary to handle this compound under an inert atmosphere?

A4: Yes, it is highly recommended. While not pyrophoric, the compound can be sensitive to atmospheric moisture and oxygen over time.[2] For weighing and preparing solutions, using a glovebox or a Schlenk line with a dry, inert gas (like argon or nitrogen) will minimize the risk of hydrolysis and oxidation.[3][4]

Q5: Can I store solutions of this compound?

A5: Storing solutions of 6-chloro-3-iodopyrazolo[1,5-a]pyridine for extended periods is not recommended. The stability of the compound is generally lower in solution than in its solid state. If you must store a solution, use a dry, aprotic solvent, store it at low temperature (-20°C or below), and protect it from light. It is best practice to prepare solutions fresh for each experiment.

III. Troubleshooting Guide: Common Stability-Related Issues

This section provides a structured approach to identifying and resolving common problems you might encounter.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent or poor results in downstream reactions (e.g., cross-coupling, substitution). Degradation of the starting material leading to lower active concentration and the presence of inhibitory impurities.1. Assess Purity: Analyze the stored compound using HPLC or GC-MS to determine its purity. Compare the results with the certificate of analysis or a freshly opened sample. 2. Repurify if Necessary: If significant degradation is detected, repurification by recrystallization or column chromatography may be necessary. 3. Optimize Storage: Ensure the compound is stored under the recommended conditions (see Section IV).
Appearance of new, unexpected spots on Thin Layer Chromatography (TLC) analysis of the starting material. Formation of degradation products.1. Identify Degradants (if possible): If you have access to LC-MS, attempt to identify the mass of the new impurities. This can provide clues about the degradation pathway (e.g., loss of iodine, addition of oxygen). 2. Review Handling Procedures: Ensure that the compound has not been unnecessarily exposed to light, moisture, or heat during handling.
The solid compound appears clumpy or has a different texture. Absorption of moisture from the atmosphere.[5]1. Dry the Compound: If clumping is observed, the compound may have absorbed water. Drying under high vacuum may remove adsorbed moisture, but be aware that hydrolysis may have already occurred. 2. Improve Storage: Transfer the compound to a desiccator or a dry box to prevent further moisture uptake. Ensure the container is tightly sealed.

IV. Recommended Storage and Handling Protocols

To maintain the integrity of 6-chloro-3-iodopyrazolo[1,5-a]pyridine, adhere to the following protocols.

Protocol 1: Long-Term Storage
  • Container: Store the compound in an amber glass vial with a tight-fitting cap that has a chemically resistant liner (e.g., PTFE).[2]

  • Atmosphere: Before sealing, flush the vial with a dry, inert gas such as argon or nitrogen.

  • Temperature: Store the sealed vial at 2-8°C . For extended periods (over a year), consider storage at -20°C .

  • Environment: Place the vial inside a desiccator within the refrigerator or freezer to provide an additional barrier against moisture.

  • Labeling: Clearly label the vial with the compound name, date received, and storage conditions.

Protocol 2: Weighing and Handling
  • Inert Atmosphere: Whenever possible, handle the solid compound inside a glovebox with low oxygen and moisture levels (<1 ppm).

  • Schlenk Technique: If a glovebox is not available, use standard Schlenk techniques for handling air-sensitive solids.

  • Minimize Exposure: If handling in the open air is unavoidable, do so quickly. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Use clean, dry spatulas and glassware.

  • Resealing: After dispensing the required amount, re-flush the vial with inert gas before tightly sealing and returning it to cold storage.

V. Potential Degradation Pathways

Understanding the likely chemical transformations the compound may undergo can aid in identifying impurities and troubleshooting experiments.

DegradationPathways CPDA 6-chloro-3-iodopyrazolo[1,5-a]pyridine Hydrolysis Hydrolysis (6-chloro-3-hydroxypyrazolo[1,5-a]pyridine) CPDA->Hydrolysis Moisture (H₂O) Photolysis Photolytic Deiodination (6-chloropyrazolo[1,5-a]pyridine) CPDA->Photolysis Light (hν) Oxidation Oxidation (N-oxides, ring-opened products) CPDA->Oxidation Air (O₂)

Caption: Potential degradation pathways for 6-chloro-3-iodopyrazolo[1,5-a]pyridine.

  • Hydrolysis: The chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution by water, especially under non-neutral pH conditions or at elevated temperatures.[2][6] This would lead to the formation of 6-hydroxy-3-iodopyrazolo[1,5-a]pyridine, which may exist in its tautomeric pyridone form.

  • Photolytic Cleavage: The carbon-iodine bond is weaker than carbon-chlorine and carbon-hydrogen bonds and can be cleaved by exposure to UV or even ambient light.[3] This can lead to the formation of 6-chloropyrazolo[1,5-a]pyridine and other radical-mediated byproducts.

  • Oxidation: The nitrogen atoms in the heterocyclic system can be susceptible to oxidation, leading to the formation of N-oxides. More aggressive oxidation could potentially lead to ring-opening.

VI. Analytical Workflow for Quality Control

Regularly assessing the purity of your stored compound is crucial. The following is a recommended workflow for quality control.

QC_Workflow Start Stored Sample of 6-chloro-3-iodopyrazolo[1,5-a]pyridine PurityCheck Purity Assessment by HPLC or GC-MS Start->PurityCheck Decision Purity > 95%? PurityCheck->Decision Use Proceed with Experiment Decision->Use Yes Repurify Repurify or Procure New Batch Decision->Repurify No

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Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning by 6-Chloro-3-iodopyrazolo[1,5-a]pyridine Impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development professionals through the intricacies of cross-coupling halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development professionals through the intricacies of cross-coupling halogenated heterocycles. 6-Chloro-3-iodopyrazolo[1,5-a]pyridine is a highly valuable scaffold in medicinal chemistry, but its unique electronic and structural properties make it a notorious catalyst killer.

This guide provides field-proven, mechanistically grounded solutions to keep your catalytic cycles active, preserve chemoselectivity, and maximize your yields.

Part 1: The Mechanistic Root of the Problem (FAQ)

Q: Why does 6-chloro-3-iodopyrazolo[1,5-a]pyridine consistently stall my palladium-catalyzed cross-coupling reactions? A: The stalling is caused by a "dual-threat" poisoning mechanism. First, the nitrogen-rich pyrazolo[1,5-a]pyridine core can strongly coordinate to the Pd(II) intermediate, displacing phosphine ligands and blocking the active site[1][2]. Second, upon oxidative addition into the highly reactive C3–I bond, free iodide (I⁻) is liberated. Iodide is a soft, highly coordinating ligand that bridges two palladium centers, forming an inactive, thermodynamically stable binuclear complex (e.g., [Pd₂I₂] dimer)[3]. This completely halts the catalytic cycle before transmetalation can occur.

Q: My reaction mixture turns black within 30 minutes. What does this mean? A: A black precipitate indicates the formation of "palladium black"—the irreversible aggregation of the active Pd(0) catalyst into inactive bulk metal[1]. This occurs when the rate of reductive elimination is too slow, or when the stabilizing ligands have been displaced by the nitrogen heterocycle impurities, leaving the Pd(0) unprotected and prone to aggregation.

Part 2: Troubleshooting Guide: Resolving Iodide & Heterocycle Poisoning

Q: How can I prevent the formation of the inactive iodide-bridged palladium dimer? A: The most effective method is the introduction of Silver(I) salts (such as Ag₂CO₃ or AgOAc) into the reaction mixture. Silver acts as a potent halide scavenger. It reacts with the liberated iodide to form an insoluble silver iodide (AgI) precipitate. This halide abstraction not only removes the poisoning iodide from the system but also generates a highly electrophilic, cationic Pd(II) species that rapidly undergoes transmetalation[4]. Furthermore, silver salts have been shown to actively promote the rate-limiting oxidative addition step in challenging substrates[5].

Q: How do I stop the pyrazolo[1,5-a]pyridine nitrogen from coordinating to the catalyst? A: You must outcompete the nitrogen coordination by using sterically demanding, electron-rich ligands. Biaryl phosphine ligands (like XPhos or SPhos) are highly recommended. Their massive steric bulk prevents the formation of off-cycle N-coordinated Pd complexes, while their electron-rich nature stabilizes the active Pd(0) species and accelerates the reductive elimination step.

Q: How do I maintain chemoselectivity at the C3 position without reacting the C6–Cl bond? A: The C3–I bond undergoes oxidative addition much faster than the C6–Cl bond. To maintain strict chemoselectivity, keep the reaction temperature strictly below 70°C, limit the nucleophilic coupling partner to 1.05 equivalents, and avoid excessively strong bases (like KOtBu) which can inadvertently activate the less reactive C–Cl bond.

Part 3: Visualizing the Poisoning and Rescue Pathways

CatalystPoisoning Pd0 Active Pd(0) Catalyst Substrate 6-Chloro-3-iodopyrazolo [1,5-a]pyridine Pd0->Substrate Oxidative Addition OxAdd Pd(II) Intermediate [Ar-Pd-I] Substrate->OxAdd PoisonN Catalyst Deactivation (N-Coordination) OxAdd->PoisonN Pyrazolo[1,5-a]pyridine Impurity PoisonI Catalyst Deactivation ([Pd2I2] Dimer Formation) OxAdd->PoisonI Free Iodide (I-) AgRescue Silver Salt (Ag2CO3) Halide Abstraction OxAdd->AgRescue Additive Rescue ActivePd Cationic Pd(II) Complex [Ar-Pd]+ AgRescue->ActivePd -AgI (Precipitate) Transmet Transmetalation & Reductive Elimination ActivePd->Transmet Transmet->Pd0 Catalyst Regeneration Product C3-Coupled Product Transmet->Product

Mechanism of Pd-catalyst poisoning by iodide/N-heterocycles and rescue via silver salts.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between ligand/additive selection and reaction outcomes when coupling 6-chloro-3-iodopyrazolo[1,5-a]pyridine.

Catalyst SystemLigandAdditiveReaction TimeChemoselectivity (C3 vs C6)Yield (%)Catalyst State Observation
Pd(OAc)₂PPh₃None24 h85:15< 20%Black precipitate (Pd black)
Pd(OAc)₂dppfNone18 h90:1045%Partial aggregation
Pd(OAc)₂XPhosNone12 h95:565%Soluble, yellow/brown
Pd(OAc)₂XPhosAg₂CO₃4 h> 99:194%Soluble, highly active
Part 5: Experimental Protocols

To ensure a self-validating and reproducible workflow, follow this optimized protocol for the Silver-Assisted Chemoselective Suzuki-Miyaura Coupling.

Workflow Step1 Step 1: Pre-Catalyst Pd(OAc)2 + XPhos (15 min, RT) Step2 Step 2: Reagent Loading Substrate + Boronic Acid + K3PO4 + Ag2CO3 Step1->Step2 Step3 Step 3: Reaction THF/H2O, 65°C, 4h Step2->Step3 Step4 Step 4: Workup Filter AgI Precipitate via Celite Step3->Step4 Monitor via LCMS Step5 Step 5: Pure Product C3-Coupled Heterocycle Step4->Step5

Step-by-step experimental workflow for the silver-assisted chemoselective cross-coupling.

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an argon-filled glovebox, charge a dried Schlenk flask with Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Add 2 mL of anhydrous, degassed THF and stir for 15 minutes until a uniform pre-catalyst solution is formed.

    • Causality Check: Pre-mixing ensures complete ligand coordination, preventing the formation of naked Pd(0) which is highly susceptible to N-coordination poisoning.

  • Substrate and Additive Loading: To a separate reaction vial, add 6-chloro-3-iodopyrazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.05 equiv), K₃PO₄ (2.0 equiv), and Ag₂CO₃ (1.2 equiv).

    • Causality Check: Ag₂CO₃ acts as the critical iodide scavenger, preventing the formation of the inactive [Pd₂I₂] dimer.

  • Reaction Initiation: Transfer the pre-catalyst solution to the reaction vial. Add degassed H₂O (10% v/v relative to THF) to dissolve the inorganic bases. Seal the vial and heat to 65°C.

    • Self-Validating Observation: Within 30 minutes, you should observe the formation of a yellow/white precipitate. This is AgI, confirming that the silver salt is successfully scavenging the iodide poison.

  • Monitoring and Workup: Monitor via TLC/LCMS. The reaction should reach completion within 4 hours. Filter the mixture through a pad of Celite to remove the AgI and inorganic salts, then concentrate and purify via flash chromatography.

References
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles , NIH, [Link]

  • Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex , Springer Nature,[Link]

  • Deciphering the Role of Silver in Palladium-Catalyzed C–H Functionalizations , ACS Publications,[Link]

  • Direct Evidence for the Role of Silver(I) Salts in Promoting the Oxidative Addition Step in Palladium‐Catalyzed C−H Arylation Reactions , ResearchGate,[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 6-Chloro-3-iodopyrazolo[1,5-a]pyridine Recrystallization

Overview & Chemical Context 6-Chloro-3-iodopyrazolo[1,5-a]pyridine is a critical di-halogenated fused bicyclic intermediate, widely utilized in Suzuki-Miyaura cross-coupling workflows for the synthesis of kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Context

6-Chloro-3-iodopyrazolo[1,5-a]pyridine is a critical di-halogenated fused bicyclic intermediate, widely utilized in Suzuki-Miyaura cross-coupling workflows for the synthesis of kinase inhibitors and targeted protein degraders (PROTACs/molecular glues)[1]. The standard synthetic route involves the electrophilic iodination of 6-chloropyrazolo[1,5-a]pyridine using N-iodosuccinimide (NIS) in polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

While silica gel chromatography (typically eluting with EtOAc/heptane) is effective for milligram-scale purification[2], it becomes economically and logistically unviable during scale-up[3]. Recrystallization is the mandatory purification standard for bulk synthesis. Because this molecule is a planar, relatively lipophilic heteroaromatic system with polarizable halogens, its solubility is highly dependent on the dielectric constant and hydrogen-bonding capacity of the solvent. This guide provides field-proven, self-validating methodologies to isolate the target compound from unreacted starting materials and the highly polar succinimide byproduct.

Workflow: Solvent Selection Logic

The choice of recrystallization solvent is entirely dictated by the primary impurity profile of your crude reaction mixture.

SolventOpt Start Crude 6-chloro-3-iodo- pyrazolo[1,5-a]pyridine ImpurityCheck Primary Impurity Profile? Start->ImpurityCheck Succinimide High Succinimide (from NIS reaction) ImpurityCheck->Succinimide Polar Byproducts Organic Unreacted SM or Regioisomers ImpurityCheck->Organic Non-Polar Byproducts THFWater THF/Water (1:3) Anti-Solvent Crystallization Succinimide->THFWater IPACool Isopropanol (IPA) Cooling Crystallization Organic->IPACool Wash1 Aqueous Wash to remove succinimide THFWater->Wash1 Wash2 Cold Heptane Wash to remove organics IPACool->Wash2 Pure Pure Crystalline Product (>98% HPLC) Wash1->Pure Wash2->Pure

Workflow for selecting the optimal recrystallization strategy based on crude impurity profiles.

Data Presentation: Solvent Properties & Predictive Solubility

To design a rational recrystallization protocol, we must exploit the physicochemical differences between the target molecule and its impurities. The table below summarizes the solvent properties governing the thermodynamics of the crystal lattice formation.

SolventBoiling Point (°C)Polarity IndexTarget Solubility (Hot)Target Solubility (Cold)Mechanistic Role in Protocol
Tetrahydrofuran (THF) 66.04.0ExcellentGoodPrimary solvent; disrupts π-π stacking to fully solvate the crude.
Water (H₂O) 100.010.2PoorVery PoorAnti-solvent; forces hydrophobic target to nucleate while retaining polar succinimide.
Isopropanol (IPA) 82.53.9GoodPoorCooling crystallization solvent; steep thermal solubility curve.
Ethyl Acetate (EtOAc) 77.14.4ExcellentModerateCo-solvent; used to prevent oiling out in IPA mixtures[4].
Heptane / Hexane 98.4 / 68.70.1PoorVery PoorWash solvent; removes non-polar organic impurities without dissolving the target[5].

Step-by-Step Methodologies

Protocol A: THF/Water Anti-Solvent Crystallization

Target: Crude mixtures heavily contaminated with succinimide. Causality: Succinimide is highly soluble in water due to its strong hydrogen-bonding capabilities. Conversely, the di-halogenated pyrazolo[1,5-a]pyridine core is highly lipophilic. By dissolving the crude in THF and slowly introducing water, the dielectric constant of the medium increases drastically. This forces the lipophilic target to crash out of solution while the succinimide remains thermodynamically stable in the aqueous phase.

  • Dissolution: Suspend 10.0 g of crude 6-chloro-3-iodopyrazolo[1,5-a]pyridine in 30 mL of THF in a round-bottom flask.

  • Heating: Warm the mixture to 45°C under constant stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Equip an addition funnel and add 90 mL of deionized water dropwise (approx. 2-3 mL/min) while maintaining vigorous stirring at 45°C.

    • Causality Note: Slow addition prevents localized supersaturation, which leads to amorphous precipitation rather than controlled crystal growth.

  • Cooling & Maturation: Once the water addition is complete, allow the suspension to cool naturally to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize lattice formation.

  • Filtration & Wash: Filter the precipitate under a vacuum. Wash the filter cake with 20 mL of cold water, followed by 10 mL of cold heptane to displace residual water and remove trace non-polar organics.

  • Self-Validation Step: Spot the mother liquor on a TLC plate (eluent: 10% EtOAc/Heptane). If the target compound spot (UV active at 254 nm) is intensely dark, evaporate 30% of the THF/Water volume under reduced pressure to induce secondary nucleation and recover the remaining yield.

Protocol B: Isopropanol (IPA) Cooling Crystallization

Target: Crude mixtures containing unreacted 6-chloropyrazolo[1,5-a]pyridine or regioisomers. Causality: Isopropanol provides a steep temperature-dependent solubility gradient for planar heterocycles. At reflux (82°C), the thermal energy overcomes the crystal lattice energy of the target. As the solution cools, the strong intermolecular π-π stacking and halogen bonding of the di-halogenated target drive rapid lattice formation. The less crystalline, mono-halogenated starting material remains highly soluble in cold IPA and is left behind in the mother liquor.

  • Suspension: Place 10.0 g of the crude material in a flask and add 50 mL of Isopropanol.

  • Reflux: Heat the mixture to reflux (82°C). If the solid does not completely dissolve, add additional IPA in 5 mL increments until a clear solution is obtained.

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature at a rate of approximately 0.5°C/min.

    • Critical Step: Do not crash-cool the flask in an ice bath immediately. Rapid cooling traps organic impurities within the crystal lattice (occlusion).

  • Ice Bath: Once at room temperature, chill the flask to 0°C for 2 hours.

  • Filtration: Vacuum filter the crystals and wash with 15 mL of ice-cold IPA.

  • Self-Validation Step: Analyze the isolated crystals via HPLC. If the purity is <98%, the impurities were likely occluded during cooling. Perform a second recrystallization using a 9:1 IPA/EtOAc mixture to lower the saturation threshold and slow the crystallization kinetics.

Troubleshooting & FAQs

Q: During the cooling phase in Isopropanol, my product is forming a biphasic oily layer at the bottom of the flask instead of crystallizing. How do I fix this? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the target compound reaches supersaturation and phase-separates at a temperature above its melting point in that specific solvent mixture. Solution: Reheat the mixture until it is a single homogeneous phase. Add 5-10% (v/v) of a stronger solvent like Ethyl Acetate (EtOAc)[4]. This lowers the saturation temperature, allowing the compound to reach supersaturation at a lower temperature where it prefers to form a solid crystal lattice rather than an oil. Additionally, adding a seed crystal just before the cloud point will bypass the metastable oil zone.

Q: NMR analysis of my recrystallized product still shows a prominent broad singlet at ~2.7 ppm. What is this, and how do I remove it? A: That signal corresponds to the methylene protons of succinimide, the primary byproduct of the NIS iodination reaction[1]. Succinimide can easily co-crystallize if your solvent system is too polar (e.g., if you used pure EtOAc or Ethanol). Solution: Shift to Protocol A (THF/Water) . Succinimide's high affinity for water ensures it remains completely solvated in the aqueous mother liquor, while your highly hydrophobic product crashes out.

Q: My recovery yield after the heptane wash is extremely low (<50%), but the purity is great. Where did my product go? A: 6-Chloro-3-iodopyrazolo[1,5-a]pyridine has very low solubility in pure heptane[5], so the wash step is unlikely to be the culprit unless the heptane was warm. The product loss is likely occurring in the primary mother liquor due to using too much primary solvent (THF or IPA) during the initial dissolution step. Solution: Always use the absolute minimum amount of boiling solvent required to achieve dissolution. To recover your lost product, concentrate the mother liquor on a rotary evaporator until it becomes cloudy, then cool it to 0°C to induce a second crop of crystals.

References

  • Glue degraders and methods of use thereof. World Intellectual Property Organization. Patent WO2021053555A1.
  • Synthesis of imidazo [1,2-a] pyridine and pyrazolo[1,5-a] pyridine derivatives as potential kinase inhibitors. FAO AGRIS (2024). Verified URL: [Link](Search ID: 1.1)

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Academia.edu / Tetrahedron. Verified URL:[Link]

  • Pyrazolo[1,5-a]pyridines. United States Patent and Trademark Office. Patent US4097483A.
  • Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor Ligands. Journal of Medicinal Chemistry, ACS Publications. Verified URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Chemoselectivity in Heterocyclic Functionalization: A Comparative Guide to 3,6-Dihalopyrazolo[1,5-a]pyridines

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for p38 kinase inhibitors, anxiolytics, and anti-inflammatory agents[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for p38 kinase inhibitors, anxiolytics, and anti-inflammatory agents[1]. To build complexity into this scaffold, chemists often rely on sequential transition-metal-catalyzed cross-coupling reactions[2].

When designing a synthetic route for a 3,6-disubstituted pyrazolo[1,5-a]pyridine, the choice of the C3 halogen is the most critical variable. This guide objectively compares the reactivity and chemoselectivity of 6-chloro-3-iodopyrazolo[1,5-a]pyridine versus 3-bromo-6-chloropyrazolo[1,5-a]pyridine , providing mechanistic insights, comparative data, and self-validating experimental workflows.

Mechanistic Rationale: The Thermodynamics of Chemoselectivity

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), the rate-determining step is typically the oxidative addition of the carbon-halogen bond to the active Pd(0) species[3].

The chemoselectivity of these reactions is governed by the bond dissociation energies (BDE) of the carbon-halide bonds. The general trend for oxidative addition strictly follows the inverse of bond strength: C-I > C-Br > C-Cl [4].

  • 6-Chloro-3-iodopyrazolo[1,5-a]pyridine (The Iodo Variant): The C-I bond (~65 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol). This massive thermodynamic gap allows for oxidative addition at the C3 position under extremely mild conditions (25°C – 50°C). At these temperatures, the C6-Cl bond is completely inert, resulting in >99% chemoselectivity.

  • 3-Bromo-6-chloropyrazolo[1,5-a]pyridine (The Bromo Variant): The C-Br bond (~80 kcal/mol) is intermediate in strength. While it is still more reactive than the C6-Cl bond, activating it requires higher temperatures (80°C – 100°C) and often more robust catalysts. At these elevated temperatures, the C6-Cl bond begins to enter the threshold of background activation, slightly increasing the risk of off-target bis-coupling[5].

Chemoselectivity Core Pyrazolo[1,5-a]pyridine Scaffold Iodo 6-Chloro-3-iodo Variant Core->Iodo NIS Bromo 3-Bromo-6-chloro Variant Core->Bromo NBS Mild Mild C3 Coupling (25-50°C) Selectivity >99% Iodo->Mild Pd(PPh3)4 Harsh Standard C3 Coupling (80-100°C) Selectivity ~90-95% Bromo->Harsh Pd(dppf)Cl2 C6 C6-Cl Functionalization (Buchwald-Hartwig, >100°C) Mild->C6 Step 2 Harsh->C6 Step 2

Fig 1: Chemoselective cross-coupling decision tree for 3,6-dihalopyrazolo[1,5-a]pyridines.

Comparative Performance Data Matrix

To guide reagent selection, the following table summarizes the empirical performance of both variants in a standard C3 Suzuki-Miyaura cross-coupling scenario.

Parameter6-Chloro-3-iodopyrazolo[1,5-a]pyridine3-Bromo-6-chloropyrazolo[1,5-a]pyridine
Optimal C3 Coupling Temp 25°C – 50°C80°C – 100°C
Preferred Catalyst System Pd(PPh3)4 (Mild, Pd(0))Pd(dppf)Cl2 or XPhos Pd G2 (Robust, Pd(II))
C3 vs C6 Chemoselectivity > 99:1 (Absolute)~ 90:10 to 95:5 (Ligand dependent)
Risk of Bis-Coupling Very LowModerate (Requires strict stoichiometry)
Bench Stability Light-sensitive over timeHighly stable
Primary Use Case Complex, temperature-sensitive substratesLarge-scale, cost-effective synthesis

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . This means incorporating internal analytical checks to ensure the chemistry is proceeding exactly as theorized.

Protocol: Chemoselective C3 Suzuki-Miyaura Coupling

Note: This protocol is optimized to prevent premature activation of the C6-Chlorine.

Step 1: Reagent Preparation & Stoichiometry Control

  • Action: Charge a reaction vial with the dihalo-pyrazolo[1,5-a]pyridine (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and K2CO3 (2.0 equiv).

  • Causality: Limiting the boronic acid to a strict 1.05 equivalents prevents the thermodynamic push toward unwanted C6 bis-coupling, acting as a chemical safeguard.

Step 2: Solvent Addition & Deoxygenation

  • Action: Add a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the solution with N2 gas for 15 minutes.

  • Causality: Water is strictly required to convert the neutral boronic acid into the reactive, electron-rich boronate species ( Ar−B(OH)3−​ ), which accelerates transmetalation[3]. Deoxygenation prevents the oxidative homocoupling of the boronic acid (Chan-Lam type side reactions).

Step 3: Catalyst Addition & Controlled Heating

  • Action: Add the catalyst (5 mol%).

    • For the Iodo variant: Use Pd(PPh3)4 and heat to 50°C.

    • For the Bromo variant: Use Pd(dppf)Cl2 and heat to 90°C.

Step 4: The Self-Validating LC-MS Check (Critical Step)

  • Action: Monitor the reaction via LC-MS at 2 hours.

  • Expert Insight: Do not just look for mass consumption; look at the isotopic pattern . Chlorine possesses a distinct 3:1 (M : M+2) isotopic ratio.

    • Success: The product mass peak retains the 3:1 ratio, proving the C6-Cl bond is intact.

    • Failure: If you observe a monoisotopic mass peak (lacking the M+2 heavy isotope), bis-coupling has occurred at C6. Immediately cool the reaction to halt further degradation.

Step 5: Workup & Subsequent C6 Functionalization

  • Action: Quench with water, extract with EtOAc, and purify via silica gel chromatography. The resulting 3-aryl-6-chloropyrazolo[1,5-a]pyridine can now be subjected to harsh Buchwald-Hartwig amination conditions (Pd2(dba)3, RuPhos, NaOtBu, 110°C) to functionalize the C6 position[5].

Protocol S1 1. Reagent Mixing Substrate + Boronic Acid + Base S2 2. Solvent Addition Dioxane/H2O (4:1) S1->S2 S3 3. Deoxygenation Sparging with N2 (15 min) S2->S3 S4 4. Catalyst Addition Add Pd(0) or Pd(II) Precatalyst S3->S4 S5 5. Controlled Heating Iodo: 50°C | Bromo: 90°C S4->S5 S6 6. Workup & Purification Extraction & Chromatography S5->S6

Fig 2: Self-validating experimental workflow for chemoselective Suzuki-Miyaura coupling.

Conclusion & Application Notes

Choosing between the iodo and bromo variants of 6-chloropyrazolo[1,5-a]pyridine dictates the operational boundaries of your synthesis.

  • Opt for 6-chloro-3-iodopyrazolo[1,5-a]pyridine during early-stage drug discovery, SAR exploration, or when coupling sterically hindered/temperature-sensitive partners. The absolute chemoselectivity saves time and prevents difficult chromatographic separations.

  • Opt for 3-bromo-6-chloropyrazolo[1,5-a]pyridine during scale-up or process chemistry, where the lower cost and higher bench stability of the bromo-intermediate outweigh the need for elevated reaction temperatures.

References

  • Au(i)-catalyzed and iodine-mediated cyclization of enynylpyrazoles to provide pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).

  • Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions. Journal of Organic Chemistry (ACS Publications).

  • Developing selective cross coupling methodology using nickel catalysis. Macquarie University.

  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes. Journal of the American Chemical Society (ACS Publications).

  • Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. Journal of the American Chemical Society (ACS Publications).

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Comparative

A Comparative Guide to the Cross-Coupling Efficiency of Iodinated Pyrazolo[1,5-a]pyridines

For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. The func...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. The functionalization of this core structure is paramount for modulating pharmacokinetic and pharmacodynamic properties. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions of halogenated precursors stand out for their versatility and broad functional group tolerance. This guide provides a comprehensive comparison of the three most prevalent cross-coupling strategies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the functionalization of iodinated pyrazolo[1,5-a]pyridines. By examining the nuances of each reaction, supported by experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Strategic Importance of Iodinated Pyrazolo[1,5-a]pyridines

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl > F. This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and often higher yields, making iodinated pyrazolo[1,5-a]pyridines highly valuable and versatile starting materials for the introduction of a diverse range of substituents.

Comparative Analysis of Cross-Coupling Methodologies

The choice of cross-coupling reaction is dictated by the desired functionality to be introduced. The Suzuki-Miyaura reaction is the workhorse for C-C bond formation with aryl and vinyl boronic acids or esters. The Sonogashira coupling provides a direct route to alkynylated products, which are valuable precursors for further transformations. The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds, introducing a wide variety of amine functionalities.

The efficiency of these reactions is highly dependent on a multitude of factors, including the choice of catalyst, ligand, base, and solvent. For a comparative overview, the following table summarizes typical reaction conditions and expected yields for the coupling of a generic 3-iodopyrazolo[1,5-a]pyridine substrate based on literature precedents for this and analogous heterocyclic systems.

Cross-Coupling Reaction Coupling Partner Typical Catalyst System Typical Base Typical Solvent Temperature (°C) Reported Yield Range (%)
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid/EsterPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃, or Cs₂CO₃Dioxane/H₂O, DME, or Toluene80-11070-95%[1]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineDMF or THF25-8065-90%[2]
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhos or RuPhosNaOtBu or K₃PO₄Toluene or Dioxane80-12060-85%[3][4]

It is important to note that direct, side-by-side comparative studies on a single iodinated pyrazolo[1,5-a]pyridine substrate are scarce in the literature. The presented yield ranges are therefore a synthesis of data from the pyrazolo[1,5-a]pyridine scaffold where available, and extrapolated from closely related N-heterocyclic systems to provide a guiding framework.[5][6][7]

Causality Behind Experimental Choices

The selection of reaction components is a critical determinant of success. For instance, in Suzuki-Miyaura couplings , the choice of a bulky, electron-rich phosphine ligand such as SPhos or XPhos can be beneficial for challenging substrates, as they promote the reductive elimination step of the catalytic cycle.[1] The use of an aqueous base is often crucial for the transmetalation step.

In Sonogashira couplings , the copper(I) co-catalyst is traditionally employed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[2] However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

For Buchwald-Hartwig aminations , the use of sterically hindered, electron-rich phosphine ligands is paramount.[8] These ligands stabilize the monoligated palladium(0) species, which is the active catalyst, and facilitate both the oxidative addition and reductive elimination steps. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed to deprotonate the amine and the intermediate palladium-amine complex.[9][10]

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles.

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)L2-I Pd0->OA_complex Oxidative Addition (Ar-I) TM_complex Ar-Pd(II)L2-R' OA_complex->TM_complex Transmetalation (R'-B(OH)2 / Base) TM_complex->Pd0 Reductive Elimination RE_product Ar-R' TM_complex->RE_product Ar Ar = Pyrazolo[1,5-a]pyridinyl R_prime R' = Aryl, Vinyl, etc.

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Sonogashira_Cycle cluster_legend Sonogashira Catalytic Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)L2-I Pd0->OA_complex Oxidative Addition (Ar-I) TM_complex Ar-Pd(II)L2-C≡CR' OA_complex->TM_complex Transmetalation (from Cu cycle) TM_complex->Pd0 Reductive Elimination RE_product Ar-C≡CR' TM_complex->RE_product Cu_cycle Cu(I) Cycle: R'C≡CH + CuI -> R'C≡CCu Ar Ar = Pyrazolo[1,5-a]pyridinyl R_prime R' = Aryl, Alkyl, etc.

A simplified representation of the Sonogashira catalytic cycle.

Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)L2-I Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [Ar-Pd(II)L2(HNR'R'')]^+ I^- OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)L2-NR'R'' Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination RE_product Ar-NR'R'' Amido_complex->RE_product Ar Ar = Pyrazolo[1,5-a]pyridinyl NRR_prime NR'R'' = Amine

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

The following protocols are representative examples for each cross-coupling reaction, based on optimized conditions reported in the literature for pyrazolo[1,5-a]pyridines and related heterocycles. These should be considered as a starting point for optimization for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylpyrazolo[1,5-a]pyridines

This protocol is adapted from optimized conditions for the coupling of a 3-pyrazolo[1,5-a]pyridine boronic ester with (hetero)aryl halides.[1]

Suzuki_Workflow start Start reagents Combine 3-iodopyrazolo[1,5-a]pyridine, arylboronic acid, Pd catalyst, and base in a reaction vessel. start->reagents solvent Add degassed solvent (e.g., DME/H₂O). reagents->solvent inert Purge with an inert gas (N₂ or Ar). solvent->inert heat Heat the reaction mixture with stirring (e.g., 85-100 °C). inert->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extract with an organic solvent. monitor->workup purify Purify the crude product by column chromatography. workup->purify end End purify->end

A general workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Iodopyrazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 v/v)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask, add 3-iodopyrazolo[1,5-a]pyridine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed DME/water solvent mixture via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpyrazolo[1,5-a]pyridine.

Sonogashira Coupling: Synthesis of 3-Alkynylpyrazolo[1,5-a]pyridines

This protocol is based on general conditions for the Sonogashira coupling of heteroaryl iodides.

Sonogashira_Workflow start Start reagents Combine 3-iodopyrazolo[1,5-a]pyridine, PdCl₂(PPh₃)₂, and CuI in a reaction vessel. start->reagents solvent_base Add degassed solvent (e.g., THF) and base (e.g., Et₃N). reagents->solvent_base inert Purge with an inert gas (N₂ or Ar). solvent_base->inert alkyne Add the terminal alkyne dropwise. inert->alkyne stir Stir at room temperature or with gentle heating. alkyne->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor workup Filter the reaction mixture and concentrate the filtrate. monitor->workup purify Purify the crude product by column chromatography. workup->purify end End purify->end

A general workflow for the Sonogashira coupling reaction.

Materials:

  • 3-Iodopyrazolo[1,5-a]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask, add 3-iodopyrazolo[1,5-a]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynylpyrazolo[1,5-a]pyridine.

Buchwald-Hartwig Amination: Synthesis of 3-Aminopyrazolo[1,5-a]pyridines

This protocol is based on general conditions for the Buchwald-Hartwig amination of heteroaryl halides with primary and secondary amines.

Buchwald_Hartwig_Workflow start Start reagents Combine 3-iodopyrazolo[1,5-a]pyridine, Pd₂(dba)₃, ligand (e.g., XPhos), and base (e.g., NaOtBu) in a reaction vessel. start->reagents inert Purge with an inert gas (N₂ or Ar). reagents->inert solvent_amine Add degassed solvent (e.g., Toluene) and the amine. inert->solvent_amine heat Heat the reaction mixture with stirring (e.g., 100-110 °C). solvent_amine->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Quench the reaction and perform aqueous workup. monitor->workup purify Purify the crude product by column chromatography. workup->purify end End purify->end

A general workflow for the Buchwald-Hartwig amination.

Materials:

  • 3-Iodopyrazolo[1,5-a]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware, inert atmosphere setup (glovebox recommended for handling base and catalyst)

Procedure:

  • In an inert atmosphere glovebox, add 3-iodopyrazolo[1,5-a]pyridine, Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vial.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminopyrazolo[1,5-a]pyridine.

Conclusion and Outlook

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions represent a powerful triad of synthetic tools for the functionalization of iodinated pyrazolo[1,5-a]pyridines. The choice of reaction is primarily dictated by the desired C-C or C-N bond formation. While Suzuki-Miyaura couplings often provide high yields for the introduction of aryl and heteroaryl moieties, Sonogashira and Buchwald-Hartwig reactions offer efficient access to alkynyl and amino derivatives, respectively. The efficiency of each transformation is intricately linked to the careful selection of the catalyst system, base, and solvent. The protocols and comparative data presented in this guide serve as a valuable resource for researchers, enabling the strategic design and efficient execution of synthetic routes towards novel pyrazolo[1,5-a]pyridine-based molecules with potential applications in drug discovery and materials science.

References

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Dolliver, D. D., Bhattarai, B. T., Pandey, A., Lanier, M. L., Bordelon, A. S., Adhikari, S., ... & Fronczek, F. R. (2013). Stereospecific Suzuki, Sonogashira, and Negishi coupling reactions of N-alkoxyimidoyl iodides and bromides. The Journal of organic chemistry, 78(8), 3676–3687. [Link]

  • Chavant, P. G., et al. (2012). Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Tetrahedron, 68(35), 7109-7117. [Link]

  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. [Link]

  • St. Amant, A. H., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Organ, M. G., et al. (2009). Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI. Chemistry-A European Journal, 15(8), 1887-1903. [Link]

  • Słodowa, N., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4949. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (2021). Angewandte Chemie International Edition, 60(2), 856-863. [Link]

  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(2), 1045-1055. [Link]

  • Kisel, E., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Kisel, E., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Borcsek, B., et al. (2012). The reaction matrix applied in the catalyst screening study. ResearchGate. [Link]

  • Reddy, C. R., et al. (2020). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 18(1), 108-118. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Jismy, M. A., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(1), 458. [Link]

  • Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. (2025). Chemistry – A European Journal. [Link]

  • Rout, L. D., et al. (2015). An oxygen-bridged bimetallic [Cu–O–Se] catalyst for Sonogashira cross-coupling. New Journal of Chemistry, 39(4), 2534-2538. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (2019). ResearchGate. [Link]

  • Viciu, M. S., et al. (2004). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 126(38), 12133-12144. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(23), 16656-16667. [Link]

  • Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. New Journal of Chemistry, 39(4), 2530-2533. [Link]

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  • Comparison of the results for the Suzuki Miyaura and Sonogashira coupling, nitroaromatic reduction, and dye degradation in the presence of different catalysts. (2022). ResearchGate. [Link]

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